2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-7-6(3-5)8(19)4-9(18-7)11(15,16)17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNHURBEDTPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371169 | |
| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35877-04-4 | |
| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35877-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
CAS Number: 35877-04-4
This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated quinoline derivative of significant interest to researchers and professionals in drug development and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and discusses its potential biological activities.
Compound Properties
This compound is a stable, lipophilic compound, a characteristic enhanced by its trifluoromethyl groups. These substitutions also contribute to its solubility in organic solvents, making it a versatile intermediate in the synthesis of a variety of bioactive molecules and advanced materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35877-04-4 | [1][2][3] |
| Molecular Formula | C₁₁H₅F₆NO | [1][2] |
| Molecular Weight | 281.15 g/mol | [2] |
| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1] |
Table 2: Predicted and Representative Spectral Data for Trifluoromethylated Quinoline Derivatives
| Spectral Data | Predicted/Representative Values | Notes |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Hydroxyl proton (variable, broad) | Chemical shifts are influenced by the positions of the trifluoromethyl groups. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (if in quinolone tautomer, >160 ppm), CF₃ carbons (quartet, ~120-130 ppm) | The carbon attached to the CF₃ group will show coupling with fluorine atoms. |
| ¹⁹F NMR | Singlet for each CF₃ group | The chemical shift will depend on the substitution pattern on the quinoline ring. |
| IR (Infrared) Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching (aromatic, ~1500-1650 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹) | The presence of a broad O-H band is indicative of the hydroxyl group and potential hydrogen bonding. |
| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | High-resolution mass spectrometry can confirm the elemental composition. |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not prevalent in publicly accessible literature. However, a general and robust method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction. This reaction involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of the title compound, 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate would be the logical starting materials.
A proposed synthetic workflow for this compound.
General Experimental Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is adapted from established procedures for similar quinoline derivatives and serves as a starting point for optimization.[4]
-
Condensation:
-
Equimolar amounts of the substituted aniline (e.g., 4-(trifluoromethyl)aniline) and the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) are mixed, often in a solvent such as ethanol or toluene.
-
A catalytic amount of acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid) is added.
-
The mixture is heated to reflux for a period of 2 to 6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
-
Cyclization:
-
The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature, typically around 250 °C, for 15 to 30 minutes.
-
The reaction is then allowed to cool to room temperature, during which the 4-hydroxyquinoline product often precipitates.
-
The solid product is collected by filtration, washed with a non-polar solvent like hexane or petroleum ether, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Biological and Chemical Applications
This compound is a versatile compound with potential applications in several fields.
Antimicrobial Activity
Quinoline derivatives are a well-established class of antimicrobial agents.[5][6][7] The title compound is explored for its potential as an antimicrobial agent, providing a basis for new drug formulations that target resistant bacterial strains.[1]
The following is a general protocol for determining the MIC of a compound against bacterial strains using the broth microdilution method.[5][7][8]
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plate is incubated at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Fluorescent Probe Applications
Quinoline-based compounds are known for their fluorescent properties and are used in the development of fluorescent probes for bio-imaging and chemosensing.[9][10][11] this compound serves as a fluorescent probe in biochemical assays, allowing researchers to track cellular processes with high sensitivity and specificity.[1]
This protocol outlines the general steps for characterizing the fluorescence properties of a quinoline derivative.[12]
-
Preparation of Solutions:
-
Prepare a stock solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired experimental buffer or solvent.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the working solution to determine the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Spectroscopy:
-
Excite the working solution at its λ_max and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Set the emission wavelength to λ_em and record the excitation spectrum. This should be similar to the absorption spectrum.
-
-
Quantum Yield Determination (Optional):
-
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate).
-
Workflow for characterizing the fluorescence properties of a compound.
Signaling Pathways
Currently, there is no specific information in the reviewed scientific literature detailing the involvement of this compound in any particular signaling pathways. Research in this area would be a valuable contribution to understanding its mechanism of action in biological systems.
Conclusion
This compound is a chemical compound with considerable potential, primarily as a versatile building block in the development of new pharmaceuticals and functional materials. Its unique electronic and steric properties, conferred by the trifluoromethyl groups, make it an attractive scaffold for further chemical exploration. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate the properties and applications of this and related quinoline derivatives. Further investigation into its biological mechanisms of action and its performance in various applications is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 35877-04-4 [chemicalbook.com]
- 3. This compound | 35877-04-4 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a highly versatile heterocyclic compound distinguished by the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's chemical properties, enhancing its stability, lipophilicity, and solubility in organic solvents.[1] As a result, it serves as a crucial intermediate and building block in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic and structural characteristics make it a compound of significant interest in medicinal chemistry, materials science, and for the development of novel catalysts and fluorescent probes.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 35877-04-4 | [1][2][3] |
| Molecular Formula | C₁₁H₅F₆NO | [1][2][3] |
| Molecular Weight | 281.16 g/mol | [1][2] |
| Melting Point | 280-290°C | [2] |
| Boiling Point | 305.9 ± 37.0 °C (Predicted) | [2] |
| Density | 1.542 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 5.84 ± 0.40 (Predicted) | [2] |
| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol, 2,6-bis(trifluoromethyl)-1H-quinolin-4-one | [1][2][3] |
| Storage | Sealed in dry, Room Temperature or 0-8°C | [1][2] |
Experimental Protocols & Synthesis
Representative Synthesis Protocol (Conrad-Limpach Reaction):
This protocol is a generalized procedure based on the synthesis of related 4-hydroxyquinoline compounds.
-
Reaction Setup: A mixture of an appropriately substituted aniline (e.g., 4-aminobenzotrifluoride) and a β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) is prepared in a suitable high-boiling point solvent, such as toluene or Dowtherm A.
-
Condensation: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the mixture. The reaction is heated to reflux (typically 140°C or higher) and equipped with a Dean-Stark apparatus to remove the water formed during the initial condensation reaction.[4]
-
Cyclization: After the initial condensation to form an enamine intermediate, the reaction temperature is typically increased (up to ~250°C) to facilitate the thermal cyclization into the quinoline ring system. This step is often performed in a high-boiling point solvent.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., ethanol, ether) to remove unreacted starting materials and byproducts.[5] Further purification can be achieved by recrystallization from an appropriate solvent system or by silica gel column chromatography to yield the pure this compound.[4]
Spectral Data Analysis (Theoretical)
Experimental spectral data for this compound are not widely published. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling constants would depend on the electronic environment created by the trifluoromethyl groups. A broad singlet corresponding to the hydroxyl (-OH) proton would also be present, which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum would display distinct signals for each of the 11 carbon atoms. The carbons attached to the fluorine atoms (the CF₃ groups) would appear as quartets due to C-F coupling. The carbon bearing the hydroxyl group (C4) would be observed in the 160-180 ppm range.
-
¹⁹F NMR: This would be the most definitive NMR experiment, showing two distinct singlets (or closely coupled signals if there is through-space interaction), each corresponding to one of the trifluoromethyl groups at the C2 and C6 positions.
-
IR Spectroscopy: The infrared spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. Strong absorption bands between 1100-1350 cm⁻¹ would be present, corresponding to the C-F stretching vibrations of the trifluoromethyl groups. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1650 cm⁻¹ region.[6][7]
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 281.16.[1][2] Fragmentation patterns would likely involve the loss of fluorine, CF₃, and other characteristic fragments from the quinoline core.
Biological Activity and Potential Applications
Quinoline derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[8] The incorporation of trifluoromethyl groups, as in this compound, often enhances efficacy and metabolic stability.
-
Pharmaceutical and Agrochemical Intermediate: It is a key building block for more complex molecules in drug discovery and crop protection.[1] Its structure allows for modifications that can lead to derivatives with enhanced biological activity.[1]
-
Anticancer Research: Many quinoline derivatives are known to exhibit anticancer activity by targeting critical signaling pathways involved in tumor growth and proliferation, such as the EGFR and VEGFR pathways.[9][10] While this specific molecule has not been extensively studied, its structural similarity to known kinase inhibitors makes it a person of interest for oncology research.
-
Antimicrobial Potential: The compound is explored for its potential as an antimicrobial agent, providing a basis for new drug formulations that may target resistant bacterial strains.[1]
-
Fluorescent Probes: Its rigid, aromatic structure provides a scaffold for the design of fluorescent probes used in biochemical assays and biological imaging to track cellular processes.[1]
-
Materials Science: The compound is used in developing advanced materials, including polymers and coatings that require high thermal stability and chemical resistance.[1]
Signaling Pathways Modulated by Quinoline Derivatives
While the specific targets of this compound are not fully elucidated, this class of compounds is known to inhibit key oncogenic signaling pathways. One of the most prominent is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently deregulated in various cancers. Inhibition of this pathway can block downstream signals that promote cell proliferation and survival.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 35877-04-4 [amp.chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Conrad-Limpach reaction, and explores its potential biological activities. A key focus is placed on its putative mechanisms of action as both an antimicrobial and an anticancer agent, with a representative signaling pathway illustrated. All quantitative data is presented in a clear, tabular format for ease of reference.
Compound Profile
This compound is a synthetic organic compound characterized by a quinoline core substituted with two trifluoromethyl groups and a hydroxyl group. The presence of the trifluoromethyl moieties significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 281.16 g/mol | [1] |
| Molecular Formula | C₁₁H₅F₆NO | [1] |
| CAS Number | 35877-04-4 | [1] |
| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1] |
Synthesis of this compound
The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis.[2][3] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol outlines the synthesis of this compound from 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Concentrated sulfuric acid (catalyst)
-
Ethanol
-
Round bottom flask
-
Distillation apparatus
-
Heating mantle with stirrer
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a distillation apparatus, combine 4-(trifluoromethyl)aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a high-boiling point inert solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Condensation: Heat the reaction mixture to reflux. Ethanol, a byproduct of the condensation reaction, will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected, indicating the formation of the enamine intermediate.
-
Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C to induce thermal cyclization of the enamine intermediate. Maintain this temperature for 1-2 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. The solid product, this compound, may precipitate out of the solvent upon cooling.
-
Purification: Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., ethanol, hexane) to remove any residual high-boiling solvent and unreacted starting materials. The product can be further purified by recrystallization.
Biological Activities and Mechanisms of Action
Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The incorporation of trifluoromethyl groups can enhance these activities.
Antimicrobial Activity
As a quinolone derivative, this compound is postulated to exert its antimicrobial effects through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[6] These enzymes are critical for bacterial DNA replication, and their inhibition leads to the cessation of cell division and ultimately, bacterial cell death.
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Several quinoline-based compounds have demonstrated potent anticancer activity. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. While not yet specifically demonstrated for this compound, related quinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7]
PI3K/AKT/mTOR Signaling Pathway Inhibition:
Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound represents a valuable scaffold in the fields of drug discovery and materials science. Its synthesis via the well-established Conrad-Limpach reaction is feasible and provides a platform for further chemical modifications. The anticipated antimicrobial and anticancer activities, potentially mediated through the inhibition of key bacterial enzymes and critical cancer signaling pathways, respectively, warrant further investigation to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this promising fluorinated quinoline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. This versatile compound serves as a critical building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Core Chemical Structure and Properties
This compound is a quinoline derivative characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. The trifluoromethyl groups significantly influence the molecule's properties, enhancing its chemical stability, lipophilicity, and electronic characteristics.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 35877-04-4 | [1][2] |
| Molecular Formula | C₁₁H₅F₆NO | [1][2][3] |
| Molecular Weight | 281.16 g/mol | [1][3] |
| Melting Point | 280-290°C | [4] |
| Boiling Point (Predicted) | 305.9 ± 37.0 °C | [4] |
| Density (Predicted) | 1.542 ± 0.06 g/cm³ | [4] |
| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1][2] |
The structure of this compound is presented below:
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through a cyclocondensation reaction. A representative experimental protocol is detailed below, based on similar quinoline synthesis methods.[5][6]
Representative Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 to 1.2 equivalents) in a suitable solvent such as toluene or under solvent-free conditions with polyphosphoric acid (PPA).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) if using a solvent, or utilize PPA as both solvent and catalyst.
-
Reaction: Heat the mixture to reflux (typically 120-150°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 8-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture onto crushed ice and neutralize with a concentrated aqueous sodium hydroxide solution until the pH is between 7 and 8. If a solvent was used, wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
Biological Activity and Applications
The unique structural features of this compound make it a valuable compound in various scientific and industrial fields.[1]
Pharmaceutical and Agrochemical Intermediate
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives are explored for various therapeutic and agricultural applications. Quinoline-based compounds are known to possess a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][7][8]
Potential Therapeutic Applications
-
Antimicrobial Agents: The core quinoline structure is present in many antibacterial drugs. Derivatives of this compound are being investigated for their potential to combat resistant bacterial strains.[1]
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[7] The trifluoromethyl groups can enhance cellular uptake and interaction with biological targets.
-
Antifungal Activity: Fluorinated quinoline analogs have shown promising antifungal activity against various phytopathogenic fungi.[5]
Material Science and Research Applications
-
Fluorescent Probes: The quinoline scaffold can exhibit fluorescence, and this compound is utilized in the design of fluorescent probes for biochemical assays and biological imaging.[1]
-
Advanced Materials: It is used in the development of polymers and coatings that require high thermal stability and chemical resistance.[1]
Logical Relationship of Properties and Applications
Caption: Relationship between the chemical properties and applications of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 35877-04-4 [chemicalbook.com]
- 4. This compound | 35877-04-4 [amp.chemicalbook.com]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,6-Di(Trifluoromethyl)quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 2,6-di(trifluoromethyl)quinolin-4-ol, a valuable fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The core of this synthesis relies on a well-established cyclocondensation reaction, offering a reliable route to this class of compounds.
Core Synthesis Pathway: Cyclocondensation
The most direct and established method for synthesizing quinolin-4-ol derivatives is the Gould-Jacobs reaction and its variations. This approach involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. For the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol, the logical starting materials are 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.
The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization to form the quinoline ring system. A dehydrating agent, such as polyphosphoric acid (PPA), is often employed to facilitate the cyclization and drive the reaction to completion.
Logical Synthesis Workflow
Caption: General workflow for the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol.
Quantitative Data Summary
The following table summarizes the key reactants and expected product for the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Starting Material |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 | Starting Material |
| Polyphosphoric Acid | (HPO₃)n | Variable | Catalyst/Dehydrating Agent |
| 2,6-Di(trifluoromethyl)quinolin-4-ol | C₁₁H₅F₆NO | 281.16 | Final Product |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar compounds, specifically 2,8-bis(trifluoromethyl)-4-quinolinol.[1] Researchers should exercise standard laboratory safety precautions.
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture (a significant excess by weight is typically used, e.g., 10-20 times the weight of the aniline).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 120°C and 150°C. The optimal temperature may need to be determined empirically. Maintain this temperature for a period of 2 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-di(trifluoromethyl)quinolin-4-ol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Signaling Pathway and Mechanism
The underlying mechanism of this synthesis is a variation of the Gould-Jacobs reaction, which proceeds through a series of condensation and cyclization steps.
Caption: Proposed mechanism for the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol.
This in-depth guide provides a strong foundation for the successful synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical findings. The unique properties imparted by the two trifluoromethyl groups make this a compound of significant interest for further investigation in drug discovery and materials science.
References
physical and chemical properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a versatile fluorinated heterocyclic compound. The unique structural features imparted by the trifluoromethyl groups make this molecule a significant building block in medicinal chemistry and materials science. This document summarizes its known properties, outlines a probable synthetic route, and discusses its potential biological significance based on the activities of related quinoline derivatives.
Core Physical and Chemical Properties
This compound is a stable organic compound characterized by the presence of two electron-withdrawing trifluoromethyl groups on the quinoline core. These substitutions significantly influence its chemical reactivity, lipophilicity, and biological activity. While experimentally verified data for some properties are limited, a combination of predicted and known data for similar compounds provides a solid foundation for its characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₅F₆NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 281.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 35877-04-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 280-290 °C (Predicted) | --INVALID-LINK-- |
| Boiling Point | 305.9 ± 37.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.542 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 5.84 ± 0.40 (Predicted) | --INVALID-LINK-- |
| Appearance | White to yellow to brown or pale grey crystals or powder | --INVALID-LINK-- (for 2,8-isomer) |
| Solubility | Soluble in organic solvents | --INVALID-LINK-- |
The trifluoromethyl groups enhance the compound's stability and its solubility in organic solvents, making it a versatile intermediate for a variety of chemical transformations.[1]
Synthesis and Reactivity
Proposed Experimental Protocol: Conrad-Limpach Synthesis
This method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization.
Step 1: Condensation of 4-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoroacetoacetate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or mineral oil, in a flask equipped with a reflux condenser.
-
Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization.[2]
-
Maintain the high temperature for a specified period, monitoring the reaction progress by TLC.
-
After the cyclization is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as other substituted quinolines.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the two trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quinoline carbons, with the carbons attached to the trifluoromethyl groups and the fluorine atoms exhibiting characteristic splitting patterns and chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (281.16 g/mol ). Fragmentation patterns would likely involve the loss of trifluoromethyl groups and other characteristic cleavages of the quinoline ring.
Potential Biological Activity and Applications
Specific biological signaling pathways for this compound have not been elucidated in the available literature. However, the broader class of quinoline derivatives is known for a wide range of biological activities, and this compound is explored for its potential as an antimicrobial agent.[1] The trifluoromethyl groups can enhance metabolic stability and cell permeability, making such compounds promising candidates for drug development.
Quinoline-based molecules have been investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR and SGK1 signaling pathways, which are often dysregulated in cancer. It is plausible that this compound or its derivatives could exhibit activity against such targets.
Beyond its potential in pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of fluorescent probes for biochemical assays and in the development of advanced materials such as coatings and polymers with enhanced thermal and chemical resistance.[1]
Conclusion
This compound is a fluorinated quinoline derivative with significant potential in various scientific and industrial fields. While a complete experimental characterization is not yet publicly available, its known properties and the established chemistry of quinolines provide a strong basis for its synthesis and exploration. Further research into its precise physical properties, reactivity, and biological mechanisms of action is warranted to fully unlock the potential of this versatile compound.
References
In-Depth Technical Guide on the Solubility of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on structurally related compounds, a detailed experimental protocol for determining solubility, and a framework for recording empirical data.
Qualitative Solubility Profile
This compound is a heterocyclic aromatic compound. The quinoline core itself is only slightly soluble in cold water but shows greater solubility in hot water and most organic solvents.[1] The presence of two trifluoromethyl (-CF3) groups and a hydroxyl (-OH) group significantly influences its solubility profile.
-
Impact of Trifluoromethyl Groups: The -CF3 groups are highly lipophilic and increase the molecule's overall hydrophobicity.[2] This characteristic generally leads to enhanced solubility in non-polar organic solvents.[3] For instance, related compounds like 3-(Trifluoromethyl)quinoline exhibit significantly higher solubility in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and dichloromethane compared to water.[4] The strong electron-withdrawing nature of the -CF3 groups can also influence the crystal lattice energy of the solid compound, which in turn affects solubility.[2]
-
Impact of the Hydroxyl Group: The hydroxyl group at the 4-position can participate in hydrogen bonding, which may slightly increase its solubility in protic solvents like ethanol and methanol. However, the strong hydrophobic contribution of the two trifluoromethyl groups is expected to be the dominant factor in its overall solubility profile.
Based on these structural features, this compound is anticipated to have low aqueous solubility and good solubility in a range of common organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data, allowing for a systematic comparison of solubility across different solvent systems and temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Ethanol | 25 | Shake-Flask & HPLC | ||
| e.g., Methanol | 25 | Shake-Flask & HPLC | ||
| e.g., Dichloromethane | 25 | Shake-Flask & HPLC | ||
| e.g., Chloroform | 25 | Shake-Flask & HPLC | ||
| e.g., Acetone | 25 | Shake-Flask & HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask & HPLC | ||
| e.g., Acetonitrile | 25 | Shake-Flask & HPLC | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask & HPLC |
Experimental Protocol: Equilibrium Solubility Determination
The most widely accepted method for determining the thermodynamic equilibrium solubility of a solid compound is the shake-flask method. This protocol outlines the general procedure, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined empirically by sampling at various time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification by HPLC
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.
-
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample filtrate into the HPLC system.
-
Determine the concentration of the compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of substituted quinolines.
References
A Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Predicted Spectral Data and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, characterized by the presence of two trifluoromethyl groups, impart unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides an overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its identification and characterization. Furthermore, a general synthesis protocol and methodologies for spectral data acquisition are detailed. The potential applications of this compound in pharmaceutical development, as a fluorescent probe, and in materials science are also discussed.
Predicted Spectral Data
Due to the limited availability of experimental spectral data in the public domain, the following tables present predicted data for this compound. These predictions are based on computational chemistry methods and can serve as a reference for researchers.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 6.3 - 6.5 | s |
| H-5 | 8.0 - 8.2 | d |
| H-7 | 7.8 - 8.0 | d |
| H-8 | 7.6 - 7.8 | s |
| OH | 11.5 - 12.5 | br s |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values can vary based on the software and method used.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 (q) |
| C-3 | 105 - 110 |
| C-4 | 170 - 175 |
| C-4a | 138 - 142 |
| C-5 | 125 - 130 |
| C-6 | 128 - 133 (q) |
| C-7 | 120 - 125 |
| C-8 | 115 - 120 |
| C-8a | 120 - 125 |
| CF₃ (at C-2) | 120 - 125 (q) |
| CF₃ (at C-6) | 122 - 127 (q) |
Note: (q) denotes a quartet, indicating coupling with fluorine atoms. Predicted values can vary.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (broad) | 3200 - 2800 | Strong |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (quinolone tautomer) | 1650 - 1630 | Strong |
| C=C Stretch (aromatic) | 1620 - 1580 | Medium-Strong |
| C-F Stretch | 1350 - 1100 | Very Strong |
| C-O Stretch | 1250 - 1200 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 282.0348 |
| [M]⁺ | 281.0275 |
| [M-H]⁻ | 280.0202 |
Note: M represents the parent molecule. The values are for the most abundant isotopes.
Experimental Protocols
General Synthesis Protocol: Conrad-Limpach Reaction
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[1][2] A generalized protocol for the synthesis of this compound would involve the following steps:
Caption: General workflow for the synthesis of this compound.
-
Condensation: 4-(Trifluoromethyl)aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., a few drops of sulfuric acid). The mixture is heated to form the intermediate ethyl 3-((4-(trifluoromethyl)phenyl)amino)-4,4,4-trifluorobut-2-enoate.
-
Cyclization: The intermediate is then subjected to high-temperature cyclization. This is typically achieved by adding the intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250 °C.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a solvent like hexane to precipitate the crude product. The solid is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Spectral Data Acquisition Protocols
The following are general protocols for acquiring the spectral data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Potential Applications
This compound holds promise in various scientific and industrial fields due to its unique chemical properties.[3]
Caption: Potential applications of this compound.
-
Pharmaceutical Development: The trifluoromethyl groups can enhance the binding affinity and metabolic stability of drug candidates. This scaffold is being explored for the development of new antimicrobial and anticancer agents.[3]
-
Fluorescent Probes: The quinoline core is known for its fluorescent properties. The introduction of trifluoromethyl groups can modulate the photophysical characteristics, making this compound a candidate for developing sensitive fluorescent probes for bio-imaging and chemical sensing.[3]
-
Materials Science: The high thermal and chemical stability conferred by the trifluoromethyl groups makes this molecule a valuable building block for the synthesis of high-performance polymers and protective coatings with enhanced durability.[3]
Conclusion
References
The Trifluoromethylated Quinoline Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Biological Activity of Trifluoromethylated Quinolines for Researchers, Scientists, and Drug Development Professionals.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group into the quinoline ring system has emerged as a powerful strategy to enhance the pharmacological properties of these molecules. The high electronegativity, metabolic stability, and lipophilicity of the CF3 group can significantly influence the binding affinity, cell permeability, and pharmacokinetic profile of the parent compound. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by trifluoromethylated quinolines, with a focus on their anticancer, antimalarial, antimicrobial, and neuroprotective potential.
Anticancer Activity
Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various trifluoromethylated quinoline derivatives against different cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values.
| Compound/Derivative | Cancer Cell Line(s) | IC50/LC50 (µM) | Reference(s) |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not specified | 14.14 (LC50) | [1][2] |
| Quinoline-chalcone hybrid 9i | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | [3][4] |
| Quinoline-chalcone hybrid 9j | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | [3][4] |
| Ursolic acid-quinoline derivative 3b | MDA-MB-231 (Breast), HeLa (Cervical), SMMC-7721 (Hepatocellular) | 0.61, 0.36, 12.49 | [5] |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38, 5.34, 5.21 | [6] |
| Fluorinated quinoline 6a | MDA-MB-468 (Breast), MCF7 (Breast) | 4.0, 10.5 | [7][8] |
| Fluorinated quinoline 6b | MDA-MB-468 (Breast), MCF7 (Breast) | 5.0, 11.0 | [7][8] |
| Fluorinated quinoline 6d | MDA-MB-468 (Breast), MCF7 (Breast) | 4.0, 12.0 | [7][8] |
| Fluorinated quinoline 6f | MDA-MB-468 (Breast) | 2.5 - 5.0 | [7][8] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 (24h), 7.5 (48h) | [9] |
Antimalarial Activity
The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine and mefloquine being prominent examples. The introduction of trifluoromethyl groups has been explored as a strategy to overcome drug resistance and enhance efficacy against various strains of Plasmodium falciparum.
Quantitative Antimalarial Activity Data
The table below presents the in vitro antimalarial activity of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives against chloroquine-sensitive and resistant strains of P. falciparum.
| Compound/Derivative | Plasmodium falciparum Strain(s) | IC50 (µg/mL or nM) | Reference(s) |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 µg/mL | [10] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 µg/mL | [10] |
| 6-Chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one (P4Q-158) | P. berghei (liver stage) | 3.07 nM | [11] |
| 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-one (ELQ-300) | W2 and TM90-C2B (multidrug-resistant) | 1.8 nM and 1.7 nM | [11] |
| 2,8-bis-(trifluoromethyl)quinoline derivative 129 | W2 (chloroquine-resistant) | 0.083 µM | [12] |
| Quinoline-sulfonamide hybrid | 3D7 (chloroquine-sensitive), K1 (chloroquine-resistant) | 0.05 µM (3D7), 0.41 µM (K1) | [13] |
Antimicrobial Activity
Trifluoromethylated quinolines have also been investigated for their antibacterial and antifungal properties. The data suggests that these compounds are particularly effective against Gram-positive bacteria, including drug-resistant strains.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various trifluoromethylated quinoline derivatives against a panel of bacteria and fungi.
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL or µM) | Reference(s) |
| Trifluoromethyl-substituted alkynyl isoquinolines | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant S. aureus (VRSA), Vancomycin-resistant Enterococcus (VRE) | Not specified, but noted to have activity | [14] |
| 2-sulfoether-4-quinolone 15 | Staphylococcus aureus, Bacillus cereus | 0.8 µM, 1.61 µM | [15] |
| Quinoxaline derivative 2d | Escherichia coli, Bacillus subtilis | 8 µg/mL, 16 µg/mL | [16] |
| Quinoxaline derivative 3c | Escherichia coli, Bacillus subtilis | 8 µg/mL, 16 µg/mL | [16] |
| Pentacyclic quinoxaline 10 | Candida albicans, Aspergillus flavus | 16 µg/mL | [16] |
Neuroprotective and Other Activities
The exploration of trifluoromethylated quinolines extends to the central nervous system, with some derivatives showing potential as neuroprotective agents. Additionally, some have been identified as having antiepileptic and analgesic properties.
Quantitative Neuroprotective and Other Activity Data
The table below includes available data on the neuroprotective and other CNS-related activities of these compounds.
| Compound/Derivative | Biological Activity | Test System/Model | EC50/Activity Metric | Reference(s) |
| Quinoline-derived α-trifluoromethylated alcohols (QTAs) | Antiepileptic, Analgesic | Zebrafish larvae | Compounds C2 and C3 showed activity | [2][17] |
| Quinolyl nitrone QN23 | Neuroprotective | SH-SY5Y cells (in vitro) | EC50 values determined | [18] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[19]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Two-fold serial dilutions of the trifluoromethylated quinoline compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized microbial suspension (adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well is inoculated with the microbial inoculum.
-
Incubation: The plate is incubated at 35 ± 2 °C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Mechanisms of Action and Signaling Pathways
PI3K/Akt/mTOR Pathway Inhibition
Several trifluoromethylated quinoline derivatives have been shown to exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by trifluoromethylated quinolines can lead to decreased cell proliferation and induction of apoptosis.[3][4]
Caption: PI3K/Akt signaling pathway and inhibition by trifluoromethylated quinolines.
Induction of Apoptosis
Trifluoromethylated quinolines have been observed to induce programmed cell death, or apoptosis, in cancer cells.[5][9][20] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases, the executioners of apoptosis.[9][21]
Caption: Apoptosis pathways modulated by trifluoromethylated quinolines.
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the in vitro screening of trifluoromethylated quinolines for anticancer activity.
Caption: A typical workflow for in vitro anticancer screening.
References
- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sid.ir [sid.ir]
- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trifolin induces apoptosis via extrinsic and intrinsic pathways in the NCI-H460 human non-small cell lung-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and material science. This document details the compound's discovery, synthesis via the Conrad-Limpach reaction, its physicochemical properties, and its potential applications as an antimicrobial agent and fluorescent probe. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to support researchers in the fields of drug discovery and materials science.
Introduction
This compound is a heterocyclic compound characterized by a quinoline core substituted with two trifluoromethyl groups and a hydroxyl group. The presence of the trifluoromethyl moieties significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This guide will explore the foundational aspects of this compound, from its chemical synthesis to its biological and photophysical characteristics.
Discovery and Synthesis
The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887.[1] This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline.[1]
For the synthesis of this compound, the likely precursors are 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₅F₆NO | [2] |
| Molecular Weight | 281.16 g/mol | [2] |
| CAS Number | 35877-04-4 | [2] |
| Appearance | Solid | |
| Melting Point | 280-290 °C | |
| Boiling Point | 305.9 ± 37.0 °C (Predicted) | |
| pKa | 5.84 ± 0.40 (Predicted) | |
| Storage Conditions | 0-8°C | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis Pathway
The synthesis of this compound proceeds via the Conrad-Limpach pathway, as illustrated in the diagram below.
Caption: General reaction scheme for the Conrad-Limpach synthesis.
Experimental Protocol: Conrad-Limpach Synthesis
The following is a generalized protocol for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction. Specific conditions for this compound may require optimization.
Step 1: Condensation to form Schiff Base
-
In a round-bottom flask, dissolve the substituted aniline (e.g., 4-(trifluoromethyl)aniline) in a suitable solvent such as ethanol.
-
Add an equimolar amount of the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate).
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) can be added to facilitate the reaction.[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude Schiff base intermediate.
Step 2: Thermal Cyclization
-
The crude Schiff base is transferred to a high-boiling point, inert solvent such as mineral oil or Dowtherm A.[1][3]
-
The mixture is heated to a high temperature, typically around 250 °C, to induce cyclization.[1]
-
The reaction is maintained at this temperature for a period of time, which may range from 30 minutes to several hours, and can be monitored by TLC.[3]
-
After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane) to precipitate the product.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
Caption: Step-by-step workflow for the synthesis of 4-hydroxyquinolines.
Biological Activity
Quinoline derivatives are known to exhibit a wide range of biological activities. The incorporation of trifluoromethyl groups can enhance these properties. This compound has been explored for its potential as an antimicrobial agent.[4]
Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 (alkynyl isoquinoline) | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [5] |
| HSN584 (alkynyl isoquinoline) | Staphylococcus epidermidis | 4 - 16 | [5] |
| HSN584 (alkynyl isoquinoline) | Enterococcus faecium (VRE) | 4 - 8 | [5] |
| Quinolinequinone QQ2 | Clinically resistant Staphylococcus spp. | 1.22 - 9.76 | [2] |
| Quinolinequinone QQ6 | Clinically resistant Staphylococcus spp. | 2.44 - 9.76 | [2] |
Table 2: Antimicrobial Activity of Related Trifluoromethyl-Substituted Heterocycles
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Fluorescent Properties
4-Hydroxyquinoline derivatives are known to be fluorescent.[7] The photophysical properties of these molecules can be tuned by the introduction of various substituents. The trifluoromethyl groups in this compound are expected to influence its fluorescence characteristics.
Predicted Fluorescent Properties
| Property | Predicted Value/Range |
| Excitation Maximum (λex) | ~320 - 380 nm |
| Emission Maximum (λem) | ~400 - 500 nm |
| Stokes Shift | Moderate to large |
| Quantum Yield (ΦF) | Variable (solvent dependent) |
Table 3: Predicted Fluorescent Properties
Experimental Protocol: Fluorescence Spectroscopy
The following protocol outlines the steps to characterize the fluorescent properties of a compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).
-
Excitation Spectrum: Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to find the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a known standard (e.g., quinine sulfate).
Signaling Pathways
Currently, there is no specific information in the public domain regarding the modulation of any signaling pathways by this compound. However, other quinoline derivatives have been shown to interact with various biological targets, including kinases and DNA.[9] Further research is required to elucidate the potential mechanisms of action for this compound.
Conclusion
This compound is a synthetically accessible compound with significant potential in both medicinal chemistry and materials science. Its synthesis via the well-established Conrad-Limpach reaction allows for the generation of this and related structures. While further research is needed to fully characterize its biological and photophysical properties, the existing data on analogous compounds suggests that it is a promising scaffold for the development of novel antimicrobial agents and fluorescent probes. This guide provides a foundational resource for researchers interested in exploring the potential of this intriguing molecule.
References
- 1. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. 4-hydroxyquinoline: Significance and symbolism [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique properties, including enhanced chemical stability, lipophilicity, and potential for strong biological interactions. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential applications. A key focus is placed on its promising antimicrobial and cytotoxic activities, with detailed discussions on proposed mechanisms of action. This document also outlines detailed experimental protocols for its synthesis and biological evaluation, and presents logical workflows for its application in research and drug discovery, visualized through diagrams. The information is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents and functional materials.
Introduction
Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, with notable examples including the antimalarial drug chloroquine and the antibacterial fluoroquinolones.[1] The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF3) group is a key pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability.[2] this compound, a quinoline derivative featuring two CF3 groups, is a compound with considerable potential in drug discovery and materials science.[3][4] Its unique electronic and steric properties make it a versatile scaffold for the synthesis of novel bioactive molecules and functional materials such as fluorescent probes.[5] This guide aims to consolidate the current knowledge on this compound and to provide practical guidance for its synthesis and evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| CAS Number | 35877-04-4 | [3] |
| Molecular Formula | C₁₁H₅F₆NO | [3] |
| Molecular Weight | 281.16 g/mol | [3] |
| Melting Point | 280-290 °C | [3] |
| Boiling Point | 305.9 ± 37.0 °C (Predicted) | [3] |
| Density | 1.542 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 5.84 ± 0.40 (Predicted) | [3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |
Synthesis
Proposed Synthetic Protocol
The synthesis of this compound can be envisioned through the acid-catalyzed cyclization of 4-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate.
dot
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 120-150 °C and stir for 3 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring. A precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Biological Activities and Potential Applications
The unique chemical structure of this compound suggests a range of potential biological activities. The existing literature on related quinoline derivatives provides a strong basis for exploring its efficacy in several therapeutic areas.
Antimicrobial and Antifungal Activity
Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] The trifluoromethyl groups in this compound are expected to enhance its lipophilicity, facilitating its passage through microbial cell membranes.
dot
Caption: Proposed mechanism of antimicrobial action.
Table 2: Representative Antimicrobial Activity of Substituted Quinolines
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Quinoline-based hybrids | Staphylococcus aureus | 2 | [6] |
| Quinoline-based hybrids | Cryptococcus neoformans | 15.6 | [6] |
| 7-Methoxyquinoline derivatives | Escherichia coli | 7.812 | [7] |
| 7-Methoxyquinoline derivatives | Candida albicans | 31.125 | [7] |
Cytotoxic and Anticancer Activity
Several studies have reported the cytotoxic effects of trifluoromethylated quinoline derivatives against various cancer cell lines. The proposed mechanisms of action include DNA intercalation and the induction of apoptosis.[8] The planar aromatic structure of the quinoline ring system allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.
dot
Caption: Experimental workflow for determining cytotoxicity (IC50).
Table 3: Cytotoxicity of Trifluoromethylquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline derivative | Human promyelocytic leukemia (HL-60) | 10 ± 2.5 | [8] |
| Quinoline-derived trifluoromethyl alcohol | In vitro cell proliferation assay | 14.14 | [9] |
Fluorescent Probe Applications
The rigid, planar structure and potential for π-π stacking interactions make quinoline derivatives attractive candidates for the development of fluorescent probes.[5] 8-Hydroxyquinoline is a well-known chelator and its derivatives have been used as fluorescent sensors for metal ions. While specific studies on this compound as a fluorescent probe are limited, its structural similarity to known fluorophores suggests potential in this area.
Experimental Protocol: Evaluation as a Fluorescent Probe
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spectroscopic Measurements: Record the absorption and emission spectra of the compound in various solvents to determine its photophysical properties.
-
Titration Experiments: To evaluate its sensing capabilities, perform fluorescence titration experiments by adding increasing concentrations of a target analyte (e.g., metal ions, biomolecules) to a solution of the compound and monitor the changes in fluorescence intensity.
-
Data Analysis: Analyze the spectral changes to determine the binding affinity and selectivity for the target analyte.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents and functional materials. Its synthesis is achievable through established chemical routes, and its unique physicochemical properties, conferred by the two trifluoromethyl groups, make it a compelling candidate for further investigation. The available data on related compounds strongly suggest its potential as a potent antimicrobial and anticancer agent. Furthermore, its fluorescent properties warrant exploration for applications in chemical sensing and bioimaging. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and application of this versatile molecule, with the aim of unlocking its full potential in various scientific disciplines. Further research is encouraged to elucidate its precise mechanisms of action and to explore its efficacy in more complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
An In-Depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly versatile fluorinated heterocyclic compound. Its unique structural features, particularly the trifluoromethyl groups, impart enhanced chemical stability, lipophilicity, and unique electronic properties.[1][2][3] These characteristics make it a valuable intermediate and building block in the fields of pharmaceutical and agrochemical research.[1][2] It is explored for its potential as an antimicrobial agent, in the development of fluorescent probes for biochemical assays, and as a component in advanced materials.[1][3] This guide provides comprehensive information on its safety, handling, physicochemical properties, and relevant experimental protocols.
Physicochemical and Identification Data
Proper identification and understanding of the physicochemical properties of this compound are crucial for its safe handling and application in research.
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-Bis(trifluoromethyl)quinolin-4-ol | [4] |
| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol, BUTTPARK 48\04-93 | [1][4] |
| CAS Number | 35877-04-4 | [1][4] |
| Molecular Formula | C₁₁H₅F₆NO | [1][4] |
| Molecular Weight | 281.16 g/mol | [1] |
| Appearance | Solid (Form may vary) | [5] |
| Melting Point | 280-290°C | [6] |
| Boiling Point | 305.9 ± 37.0 °C (Predicted) | [6] |
| Density | 1.542 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 5.84 ± 0.40 (Predicted) | [6] |
| Storage Conditions | Store at 0-8°C.[1][3] Keep in a dry, cool, and well-ventilated place.[7][8] Sealed in dry, Room Temperature.[6] |
Safety and Hazard Information
Based on safety data sheets for this compound and structurally similar compounds, the following hazard and precautionary measures are recommended.
GHS Hazard Classification
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A[7][9][10]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[7][8][9][11]
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[7]
Hazard and Precautionary Statements
| Type | Statement | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.[8][9][10][11] H318/H319: Causes serious eye damage/irritation.[7][9][10][11] H335: May cause respiratory irritation.[8][9][11] H302: Harmful if swallowed.[7] | |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9][11] P264: Wash face, hands and any exposed skin thoroughly after handling.[7][9][10][11] P271: Use only outdoors or in a well-ventilated area.[9][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9][10][11] | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9][10][11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] P312: Call a POISON CENTER or doctor if you feel unwell.[9][11] P362 + P364: Take off contaminated clothing and wash it before reuse.[10][11] | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8][9][11][12] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[8][9][11][12] |
Handling and Personal Protective Equipment (PPE)
Safe handling practices are essential when working with this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are close to the workstation.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tight-sealing safety goggles (European Standard EN 166 or equivalent).[8][11]
-
Hand Protection: Wear appropriate chemical-resistant protective gloves.[8][11]
-
Skin and Body Protection: Wear long-sleeved clothing to prevent skin exposure.[8][11]
-
Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is typically needed. For large-scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8][11]
-
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[11] Wash hands before breaks and immediately after handling the product.[8] Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[11]
Experimental Protocols
The following sections detail methodologies relevant to the synthesis and biological evaluation of this compound.
General Synthesis Protocol: Conrad-Limpach Reaction
The synthesis of 4-hydroxyquinolines is often achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. This protocol is adapted for the specific synthesis of the title compound.
Step 1: Condensation of 4-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoroacetoacetate
-
In a round-bottomed flask equipped with a magnetic stirrer, combine 1 equivalent of 4-(trifluoromethyl)aniline and 1.1 equivalents of ethyl 4,4,4-trifluoroacetoacetate.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically exothermic.
-
Upon completion, remove any volatile byproducts under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Add the crude enamine intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a three-necked flask equipped with a mechanical stirrer and a condenser.[14]
-
Heat the mixture with vigorous stirring to approximately 250°C.[15] Maintain this temperature for 15-30 minutes to facilitate the intramolecular cyclization.[14][15]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature, which should cause the this compound product to precipitate.[14]
-
Collect the solid product by filtration, wash with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent, and dry under vacuum.[14]
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K/mTOR)
Quinoline derivatives are known inhibitors of kinase pathways like PI3K/Akt/mTOR.[16] The following is a general protocol to assess the inhibitory activity of the title compound.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup:
-
Use a suitable assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, add the kinase enzyme (e.g., PI3Kα or mTOR) in kinase assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (vehicle/DMSO).[15]
-
Add the substrate (e.g., a specific peptide or lipid) to all wells.
-
-
Reaction Initiation and Incubation:
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Biological Context and Potential Signaling Pathways
Derivatives of 2-anilinoquinoline and other quinoline structures have been identified as potential anti-cancer agents that can target key signaling pathways involved in cell proliferation, survival, and growth.[16][17] One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which is frequently deregulated in various tumors.[16][18] Inhibiting key nodes in this pathway, such as PI3K and mTOR, is a validated therapeutic strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pschemicals.com [pschemicals.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. This compound | 35877-04-4 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. medline.com [medline.com]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: A Guide for Researchers
For Immediate Release
Shanghai, China – December 30, 2025 – 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated heterocyclic compound, is available from several commercial chemical suppliers. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its synthesis, potential therapeutic applications, and relevant experimental protocols. The unique structural characteristics imparted by the trifluoromethyl groups make this quinoline derivative a compound of significant interest in medicinal chemistry and materials science.
Commercial Suppliers
This compound can be sourced from a number of fine chemical suppliers that specialize in providing compounds for research and development. While a comprehensive list is beyond the scope of this guide, researchers can acquire this compound from vendors who stock a wide range of fluorinated heterocycles and quinoline derivatives. It is recommended to consult the online catalogs of major chemical suppliers for current availability, purity specifications, and pricing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35877-04-4 |
| Molecular Formula | C₁₁H₅F₆NO |
| Molecular Weight | 281.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 280-290 °C[1] |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis of this compound
The synthesis of this compound can be achieved through a cyclization reaction involving a substituted aniline and a β-ketoester. A general and adaptable protocol is provided below, based on established methods for the synthesis of similar quinoline derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the laboratory-scale synthesis of the title compound.
Materials:
-
4-Amino-3,5-bis(trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or a high-boiling point solvent such as Dowtherm
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware and purification equipment
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-Amino-3,5-bis(trifluoromethyl)aniline (1 equivalent) in anhydrous ethanol. Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: To the crude intermediate, add polyphosphoric acid (PPA) in excess.
-
Heat the mixture to 120-140°C and stir for 2-4 hours. The high temperature facilitates the intramolecular cyclization.
-
Work-up and Purification: Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Potential Therapeutic Applications
The incorporation of trifluoromethyl groups into the quinoline scaffold can significantly enhance its biological activity.[2] These groups can improve metabolic stability, receptor binding affinity, and cellular uptake. Consequently, this compound and its derivatives are being investigated for a range of therapeutic applications.
Anticancer Activity
Table 2: Representative Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Anilinoquinolines | HeLa, BGC823 | 4.65 - 10.18 | [3] |
| Quinoline Hybrids | DLD1 (Colorectal) | 0.031 - 0.042 | [4] |
| 2-Aryl-quinolines | MCF-7, MDA-MB-231 | 0.50 - 4.12 | [5] |
The proposed mechanism of action for many quinoline-based anticancer agents involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[4]
Antimicrobial Activity
Quinoline compounds have a long history as antimicrobial agents. The trifluoromethyl groups in this compound are expected to enhance its antimicrobial properties. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC). Table 3 provides representative MIC values for various quinoline derivatives against common pathogens.
Table 3: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinolinequinones | Staphylococcus aureus | 1.22 - 9.76 | [1] |
| 7-Methoxyquinolines | Escherichia coli | 7.81 - 62.50 | [6] |
| 7-Methoxyquinolines | Candida albicans | 31.125 | [7] |
Use as Fluorescent Probes
Hydroxyquinoline derivatives are known for their fluorescent properties, which can be modulated by their environment, such as pH or the presence of metal ions. While specific fluorescence data for this compound is not widely published, its structural analogs suggest potential applications as fluorescent probes in biological imaging and sensing. The trifluoromethyl groups may influence the photophysical properties, potentially leading to enhanced quantum yields and photostability.
Experimental Protocols for Biological Evaluation
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[8]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
This compound is a readily available chemical building block with significant potential in drug discovery and materials science. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it a compelling scaffold for the development of novel anticancer and antimicrobial agents, as well as fluorescent probes. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic and diagnostic applications of this versatile compound. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its potential.
References
- 1. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,6-bis(trifluoromethyl)-4-hydroxyquinoline as a fluorescent probe for cellular imaging, with a particular focus on the visualization of lipid droplets. The unique trifluoromethyl groups on the quinoline scaffold enhance the probe's chemical stability and lipophilicity, making it a promising candidate for live-cell imaging and biochemical assays.[1]
I. Introduction
This compound is a quinoline derivative with intrinsic fluorescent properties. The electron-withdrawing nature of the trifluoromethyl groups influences the electronic distribution within the molecule, contributing to its photophysical characteristics.[2] Its lipophilic character suggests a potential for partitioning into hydrophobic cellular compartments, such as lipid droplets, which are dynamic organelles involved in lipid metabolism and energy storage. The dysfunction of lipid droplets is associated with numerous diseases, including obesity, diabetes, and cancer, making their visualization a critical aspect of biomedical research.[3]
II. Photophysical and Chemical Properties
While specific experimental data for this compound is not extensively available, the properties of structurally similar trifluoromethylated quinoline derivatives provide valuable insights into its expected performance.
Table 1: Photophysical Properties of Structurally Related Trifluoromethylated Quinoline Derivatives
| Property | Value Range | Solvent(s) | Reference |
| Excitation Maximum (λex) | 330 - 380 nm | Chloroform, DMSO, Methanol | [2][4] |
| Emission Maximum (λem) | 400 - 550 nm | Chloroform, DMSO, Methanol | [2][4] |
| Stokes Shift | 59 - 150 nm | Chloroform, DMSO, Methanol | [2][4] |
| Fluorescence Quantum Yield (Φf) | 0.12 - 0.85 | Chloroform, DMSO, Methanol | [2][4][5] |
| Molar Absorptivity (ε) | ~5,000 - 15,000 M⁻¹cm⁻¹ | Ethanol | [6] |
Note: The data presented in this table is for structurally related trifluoromethylated quinoline-phenol Schiff bases and other functionalized quinolines. These values should be considered as an estimation for this compound and may vary.
Photostability: Trifluoromethylated quinoline derivatives have been reported to exhibit good photostability under white-LED irradiation conditions.[2][4] This property is crucial for live-cell imaging and time-lapse experiments where prolonged exposure to excitation light is necessary.
III. Experimental Protocols
The following protocols are adapted from established methods for cellular imaging with fluorescent probes and should be optimized for your specific cell type and experimental conditions.
A. Protocol for Staining Lipid Droplets in Live Cells
This protocol describes the use of this compound to stain lipid droplets in live cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging medium
-
Cultured cells (e.g., HeLa, HepG2)
-
Optional: Oleic acid complexed to bovine serum albumin (BSA) for inducing lipid droplet formation
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1-5 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Cell Culture and Treatment (Optional):
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set based on the determined excitation and emission maxima).
-
Workflow for Live-Cell Staining of Lipid Droplets
Caption: Workflow for staining lipid droplets in live cells.
B. Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound
-
DMSO
-
Cultured cells (e.g., HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Cytotoxicity Assessment Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
IV. Data Presentation
Table 2: Expected Cytotoxicity of Trifluoromethylated Quinoline Derivatives
| Cell Line | Compound Type | IC50 Range (µM) | Reference |
| HL-60 | Trifluoromethylquinoline derivative | 10 ± 2.5 | [10] |
| HepG2 | Various quinoline derivatives | >10 - 50 | [11][12] |
| HeLa | Various quinoline derivatives | >10 - 70 | [12][13] |
Note: The IC50 values are for various trifluoromethylated and other quinoline derivatives and should be used as a general guide. The specific cytotoxicity of this compound should be experimentally determined.
V. Visualization of Experimental Logic
The following diagram illustrates the logical relationship between the compound's properties and its application in cellular imaging.
Logical Relationship Diagram
Caption: Logical flow from compound properties to imaging outcome.
VI. Conclusion
This compound presents itself as a valuable tool for fluorescent cellular imaging. Its anticipated photophysical properties, coupled with enhanced stability, make it a suitable candidate for visualizing hydrophobic cellular structures like lipid droplets. The provided protocols offer a starting point for researchers to explore the applications of this probe in their specific areas of interest. It is important to empirically determine the optimal experimental conditions and to characterize the specific photophysical and cytotoxic properties of the compound for accurate and reproducible results.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. scispace.com [scispace.com]
- 3. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beilstein Archives - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-archives.org]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. Oleic acid-induced steatosis model establishment in LMH cells and its effect on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
Application of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in Agrochemical Synthesis
Application Note AN264HQ-AG
Introduction
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a versatile fluorinated heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules.[1] Its unique structural features, particularly the presence of two trifluoromethyl groups, impart enhanced chemical stability, lipophilicity, and metabolic resistance to its derivatives. These properties make it an attractive scaffold for the development of novel agrochemicals, including fungicides and herbicides. This document outlines the application of this compound as a starting material in the synthesis of potential agrochemical candidates, focusing on the preparation of a key intermediate and its subsequent derivatization.
The core strategy involves the conversion of the relatively unreactive 4-hydroxy group into a more versatile leaving group, such as a chloro group. This activated intermediate, 4-chloro-2,6-bis(trifluoromethyl)quinoline, can then readily undergo nucleophilic substitution reactions to generate a library of derivatives with diverse functionalities, which can be screened for desired agrochemical activities.[2]
Key Intermediate Synthesis: Chlorination
The conversion of this compound to 4-chloro-2,6-bis(trifluoromethyl)quinoline is a critical first step. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline (Intermediate 1)
This protocol describes a general procedure for the chlorination of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-chloro-2,6-bis(trifluoromethyl)quinoline.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 281.16 | X | 1.0 |
| Phosphorus oxychloride | 153.33 | 3X-5X | 3.0-5.0 |
Note: The yield of this reaction is typically high, but should be determined experimentally.
Protocol 2: General Synthesis of 4-Alkoxy-2,6-bis(trifluoromethyl)quinoline Derivatives (Potential Fungicides)
This protocol provides a general method for the synthesis of ether derivatives from Intermediate 1, which are candidates for fungicidal activity.
Materials:
-
4-Chloro-2,6-bis(trifluoromethyl)quinoline (Intermediate 1)
-
Various alcohols or phenols (R-OH)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.2 eq) in anhydrous DMF.
-
To this solution, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-chloro-2,6-bis(trifluoromethyl)quinoline (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-2,6-bis(trifluoromethyl)quinoline derivative.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-Chloro-2,6-bis(trifluoromethyl)quinoline | 299.60 | Y | 1.0 |
| Alcohol/Phenol (R-OH) | Varies | 1.2Y | 1.2 |
| Sodium Hydride (60%) | 40.00 | 1.2Y | 1.2 |
Note: The yields and biological activities of the final products will vary depending on the specific alcohol or phenol used.
Visualizations
Caption: Synthetic workflow for agrochemical candidates.
Conclusion
This compound is a valuable starting material for the synthesis of potential agrochemicals. The straightforward conversion to its 4-chloro derivative opens up a wide range of possibilities for creating diverse libraries of compounds through nucleophilic substitution reactions. The resulting ether, amine, and thioether derivatives can be screened for fungicidal, herbicidal, and insecticidal activities. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to have a significant impact on the biological activity of the final products, making this a promising scaffold for the discovery of new crop protection agents. Further research and extensive biological screening are warranted to fully explore the potential of this compound in agrochemical applications.
References
Application Notes and Protocols for Antimicrobial Assays Using 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, with their broad spectrum of activity attributed to the inhibition of essential bacterial enzymes.[1][2] The compound 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline belongs to this important class of molecules and is a subject of research for its potential as a novel antimicrobial agent.[3] The presence of two trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, making this a promising scaffold for drug discovery.[3]
These application notes provide detailed protocols for conducting in vitro antimicrobial susceptibility assays using this compound. The methodologies described herein are based on established standards for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a panel of clinically relevant microorganisms.
Data Presentation
The antimicrobial efficacy of this compound can be quantified by determining its MIC and MBC values. While extensive data for this specific compound is not yet publicly available, the following table provides a template for presenting experimental findings. For illustrative purposes, data for a structurally related quinoline derivative is included.
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |
| Escherichia coli | ATCC 25922 | Data not available | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available |
| Candida albicans | ATCC 90028 | Data not available | Data not available |
| Xanthomonas oryzae | (plant pathogen) | 3.12[4][5] | Data not available |
Note: The MIC value for Xanthomonas oryzae is for a related 2-(trifluoromethyl)-4-hydroxyquinoline derivative and is provided as an example.[4][5] Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the compound's stock solution to the first well of each row to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC determination to ascertain the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours or until growth is visible in the control culture.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, which corresponds to a ≥99.9% killing of the initial bacterial inoculum.
-
Mandatory Visualizations
Caption: Experimental workflow for determining MIC and MBC.
Caption: Hypothetical signaling pathway of quinoline derivatives.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a versatile fluorinated heterocyclic compound that serves as a crucial intermediate in the synthesis of novel therapeutic agents. The presence of two trifluoromethyl groups on the quinoline scaffold significantly enhances its chemical stability, lipophilicity, and metabolic resistance, making it an attractive building block in medicinal chemistry.[1] These properties can lead to derivatives with improved biological activity and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a primary focus on the development of antimalarial agents. While this intermediate holds promise in various therapeutic areas, including the development of antimicrobials and fluorescent probes, its application in antimalarial research is particularly noteworthy.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 35877-04-4 | [1] |
| Molecular Formula | C₁₁H₅F₆NO | [1] |
| Molecular Weight | 281.16 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 280-290 °C | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a Conrad-Limpach reaction, a classic method for quinoline synthesis. This involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by cyclization at high temperature. For the synthesis of the target compound, 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate are the key starting materials. A strong acid catalyst, such as polyphosphoric acid (PPA), is typically used to facilitate the cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2,8-bis(trifluoromethyl)-4-quinolinol.[2]
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a stir bar, combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).
-
Carefully add polyphosphoric acid to the mixture. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring under a nitrogen atmosphere for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the hot mixture into a beaker of ice water with vigorous stirring. This will precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Application in Antimalarial Drug Discovery
The this compound scaffold is a key precursor for the synthesis of potent antimalarial agents. The general strategy involves the conversion of the 4-hydroxy group to a more reactive 4-chloro group, followed by nucleophilic substitution with various amine-containing side chains. This approach has been successfully employed for the synthesis of derivatives of the isomeric 2,8-bis(trifluoromethyl)quinoline, which have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Experimental Workflow for Antimalarial Drug Synthesis
Caption: Synthetic and evaluation workflow for antimalarial agents.
Protocol 1: Synthesis of 2,6-Bis(trifluoromethyl)-4-chloroquinoline
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottomed flask, suspend this compound in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain 2,6-bis(trifluoromethyl)-4-chloroquinoline.
Protocol 2: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives
Materials:
-
2,6-Bis(trifluoromethyl)-4-chloroquinoline
-
Desired amine side-chain (e.g., diaminoalkanes)
-
Suitable solvent (e.g., ethanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 2,6-bis(trifluoromethyl)-4-chloroquinoline (1.0 eq) in a suitable solvent in a round-bottomed flask.
-
Add the desired amine side-chain (1.0-1.2 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final 4-aminoquinoline derivative.
Biological Activity of Bis(trifluoromethyl)quinoline Derivatives
While specific data for 2,6-bis(trifluoromethyl)quinoline derivatives are limited in the public domain, studies on the isomeric 2,8-bis(trifluoromethyl)quinoline derivatives provide valuable insights into the potential antimalarial activity of this class of compounds. The following table summarizes the in vitro antimalarial activity of some N,N-bis[2,8-bis(trifluoromethyl)quinolin-4-yl]diamino alkane derivatives against chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of P. falciparum.
| Compound | Linker (n) | IC₅₀ (nM) vs. D10 | IC₅₀ (nM) vs. K1 |
| Derivative 1 | 2 | 15.2 | 8.5 |
| Derivative 2 | 3 | 12.8 | 7.1 |
| Derivative 3 | 4 | 10.5 | 6.3 |
| Derivative 4 | 5 | 9.8 | 5.9 |
| Derivative 5 | 6 | 8.7 | 5.1 |
| Chloroquine | - | 9.1 | 321.5 |
Data adapted from studies on 2,8-bis(trifluoromethyl)quinoline derivatives.
These results indicate that bis(trifluoromethyl)quinoline derivatives exhibit potent antimalarial activity, particularly against chloroquine-resistant strains. The activity appears to be influenced by the length of the diaminoalkane linker.
Proposed Mechanism of Action and Signaling Pathway
The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic free heme and parasite death. It is hypothesized that 2,6-bis(trifluoromethyl)quinoline derivatives act via a similar mechanism.
Caption: Proposed mechanism of action of quinoline derivatives.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel drug candidates, particularly in the field of antimalarial research. Its unique physicochemical properties, imparted by the two trifluoromethyl groups, make it an attractive starting point for the development of potent and metabolically stable compounds. The synthetic protocols and application notes provided herein offer a framework for researchers to explore the potential of this important building block in the ongoing quest for new and effective therapies against malaria and other infectious diseases.
References
developing advanced materials with 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
An Application Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Synthesis, Derivatization, and Integration into Advanced Materials and Drug Discovery Scaffolds
Introduction: Unlocking the Potential of a Fluorinated Scaffold
In the landscape of advanced chemical synthesis, fluorinated compounds occupy a position of exceptional value. The unique electronic properties of fluorine and the trifluoromethyl (CF₃) group—high electronegativity, metabolic stability, and lipophilicity—bestow remarkable characteristics upon parent molecules. Among these, this compound stands out as a highly versatile and powerful building block. Its rigid quinoline core, combined with the potent influence of two CF₃ groups, creates a scaffold with inherent thermal and chemical stability.[1]
This guide serves as a comprehensive technical resource for researchers, materials scientists, and drug development professionals. It moves beyond simple procedural lists to provide field-proven insights into the causality behind experimental choices. We will explore the synthesis of this core scaffold, detail its derivatization, and provide validated protocols for its application in two primary domains: the creation of high-performance polymers and its use as a foundational intermediate in medicinal chemistry.[1][2] The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Section 1: Core Compound Properties and Safety Mandates
Before commencing any experimental work, a thorough understanding of the compound's physicochemical properties and safety requirements is paramount. This ensures both successful experimental outcomes and, more importantly, the safety of laboratory personnel.
Physicochemical Data
The fundamental properties of this compound are summarized below. These data are critical for reaction setup, purification, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 35877-04-4 | [1][3][4] |
| Molecular Formula | C₁₁H₅F₆NO | [1][4][5] |
| Molecular Weight | 281.16 g/mol | [1][3] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Melting Point | 280-290 °C | [3][7] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [1] |
| Solubility | Soluble in many organic solvents, poorly soluble in cold water | [1][8] |
GHS Safety Profile and Handling
This compound and its derivatives should be handled with care, following standard laboratory safety procedures. The table below outlines the key hazard information based on data for similar quinoline structures.
| Hazard Class | Precautionary Statement | Reference(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][9] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | [10] |
| Handling | P261, P264, P280: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [9] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [9][10] |
Causality Insight: The presence of the quinoline core and trifluoromethyl groups necessitates handling this compound within a chemical fume hood.[10] The fine, crystalline nature of the solid requires measures to prevent inhalation. Standard personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory.
Section 2: Synthesis of the this compound Scaffold
The most reliable and common approach to synthesizing 4-hydroxyquinoline cores is the Conrad-Limpach reaction. This method involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[11]
Protocol 2.1: Synthesis via Conrad-Limpach Reaction
Rationale: This protocol utilizes 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate as precursors. The reaction is driven to completion by the removal of water and ethanol, followed by a non-catalytic, thermal cyclization in a high-boiling point solvent. This method is robust and scalable.
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).
-
Catalysis & Cyclization: Slowly add polyphosphoric acid (approx. 10 times the weight of the aniline) to the mixture. The PPA acts as both a catalyst and the reaction medium.[12]
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 3-4 hours under a nitrogen atmosphere.[12] Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: After completion, cool the reaction vessel to approximately 80-90 °C and very carefully pour the viscous mixture into a large beaker of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.[12]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.
Caption: Synthesis workflow for the core scaffold.
Section 3: Applications in Advanced Polymer Development
The combination of a reactive hydroxyl group and the stabilizing trifluoromethyl moieties makes this quinoline derivative an excellent candidate for creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties.[1][13]
Protocol 3.1: Synthesis of a High-Stability Polyester
Rationale: This protocol describes an interfacial polycondensation reaction. The hydroxyl group of the quinoline is first deprotonated to form a more nucleophilic phenoxide, which then reacts with a diacyl chloride. The CF₃ groups enhance the thermal stability (e.g., high glass transition temperature) and hydrophobicity of the resulting polyester.[14]
Materials:
-
This compound
-
Sebacoyl chloride (or other diacyl chloride like terephthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
Aqueous Phase: In a beaker, dissolve this compound (1.0 eq) and a phase-transfer catalyst (0.05 eq) in an aqueous solution of NaOH (2.2 eq). Stir until a clear solution of the sodium salt is formed.
-
Organic Phase: In a separate beaker, dissolve the diacyl chloride (1.0 eq) in DCM.
-
Polycondensation: Cool the aqueous phase in an ice bath. With very rapid stirring, carefully pour the organic phase into the aqueous phase. A polymer film will form instantly at the interface.
-
Continue vigorous stirring for 20-30 minutes to allow the polymerization to proceed.
-
Isolation: Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine.
-
Purification: Precipitate the polymer by slowly adding the DCM solution to a large volume of stirred methanol.[14]
-
Collect the fibrous polymer precipitate by filtration and dry it under vacuum at 40-50 °C to a constant weight.
Expected Polymer Properties:
| Property | Expected Outcome | Rationale |
| Thermal Stability (TGA) | High decomposition temperature (>350 °C) | Rigid quinoline backbone and strong C-F bonds. |
| Glass Transition (DSC) | High Tg | Steric hindrance and rigidity from the bulky scaffold. |
| Solvent Resistance | Resistant to common organic solvents | High crystallinity and strong intermolecular forces. |
| Hydrophobicity | High water contact angle | Presence of two trifluoromethyl groups. |
Section 4: A Versatile Intermediate for Drug Discovery
The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[15][16][17] this compound is an ideal starting point for creating libraries of novel drug candidates due to its metabolic stability and the reactivity of the 4-position.
Protocol 4.1: Activating the Scaffold via 4-Position Chlorination
Rationale: The hydroxyl group at the C4 position is a poor leaving group. Converting it to a chloro group using a reagent like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group, activating the scaffold for nucleophilic aromatic substitution (SNAr) reactions. This is a pivotal step for diversification.[18]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other high-boiling inert solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend this compound (1.0 eq) in an excess of POCl₃ (5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The suspension should gradually dissolve as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until effervescence ceases and the pH is ~8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-chloro-2,6-bis(trifluoromethyl)quinoline.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 4.2: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The 4-chloro derivative is an electrophilic substrate that readily reacts with nucleophiles, particularly amines. By reacting it with a diverse library of primary or secondary amines, a large number of unique derivatives can be generated for biological screening.
Materials:
-
4-Chloro-2,6-bis(trifluoromethyl)quinoline
-
A library of diverse primary/secondary amines (e.g., aniline derivatives, piperazines, morpholines)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Procedure (for a single parallel synthesis reaction):
-
In a reaction vial, dissolve 4-chloro-2,6-bis(trifluoromethyl)quinoline (1.0 eq) in NMP.
-
Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq). The base scavenges the HCl generated during the reaction.
-
Seal the vial and heat the mixture to 80-120 °C for 8-16 hours. Reaction progress can be monitored by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified for biological testing using preparative HPLC or crystallization.
Caption: Drug discovery workflow using the quinoline scaffold.
Section 5: Typical Characterization Data
Accurate characterization is essential for verifying the successful synthesis of the target compound and its derivatives. Below are the expected spectroscopic signatures for the parent scaffold.
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals in the aromatic region (δ 7.5-8.5 ppm). A singlet for the C3-H. A broad singlet for the O-H proton (concentration dependent). |
| ¹³C NMR | Signals for aromatic carbons (δ 110-150 ppm). Quartets for the CF₃ carbons (due to C-F coupling). A signal for the C=O carbon in the keto-tautomer form (δ > 160 ppm).[12] |
| ¹⁹F NMR | Two distinct singlets for the two non-equivalent CF₃ groups.[12] |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), C=O stretch (~1650), aromatic C=C stretches (~1600-1450), strong C-F stretches (~1300-1100). |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation. The protocols and insights provided in this guide demonstrate its immense utility in both materials science and drug discovery. The dual trifluoromethyl substitution provides a unique combination of stability, lipophilicity, and reactivity that can be leveraged to create next-generation polymers with superior properties. Simultaneously, its activated quinoline core serves as a robust and reliable scaffold for the synthesis of diverse small-molecule libraries, accelerating the discovery of novel therapeutic agents. By understanding the underlying principles of its synthesis and reactivity, researchers can fully exploit the potential of this powerful fluorinated building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 35877-04-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound | 35877-04-4 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. A19750.06 [thermofisher.com]
- 7. This compound | 35877-04-4 [amp.chemicalbook.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. benchchem.com [benchchem.com]
- 12. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of 2,6-bis(trifluoromethyl)-4-hydroxyquinoline and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel therapeutic agents. The inclusion of two trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
Synthetic Protocols
The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Gould-Jacobs and Conrad-Limpach reactions. These methods involve the cyclization of a substituted aniline with a three-carbon synthon.
Protocol 1: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines.[1][2][3] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2][3]
Step 1: Condensation
-
In a round-bottom flask, combine one equivalent of 4-amino-3-(trifluoromethyl)benzotrifluoride with one equivalent of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 125-130°C for 1-2 hours. During this time, ethanol will distill off as a byproduct. The reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250°C.
-
Slowly and carefully add the reaction mixture from Step 1 to the hot solvent.
-
Maintain the temperature at 250-260°C for 15-30 minutes to induce cyclization. The product will precipitate out of the solution upon cooling.
-
Cool the mixture to room temperature, and collect the solid product by vacuum filtration.
-
Wash the precipitate with a non-polar solvent like hexane or cyclohexane and dry under vacuum.
This procedure yields ethyl this compound-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (10-20%).
-
Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Heat the resulting carboxylic acid to its melting point (or slightly above) to induce decarboxylation, yielding this compound.
Protocol 2: Conrad-Limpach Reaction
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][5][6] For the synthesis of the target molecule, a trifluoromethylated β-ketoester is required.
-
In a suitable reaction vessel, combine one equivalent of 4-amino-3-(trifluoromethyl)benzotrifluoride with one equivalent of ethyl trifluoroacetoacetate.
-
The reaction can be catalyzed by a small amount of acid (e.g., a few drops of concentrated sulfuric acid) or carried out in a high-boiling solvent.[7]
-
Heat the mixture to approximately 140-160°C for 1-2 hours to form the intermediate enamine.
-
For the cyclization step, the temperature is raised to around 250°C in a high-boiling inert solvent like mineral oil or Dowtherm A.[4]
-
After cooling, the precipitated product, this compound, is collected by filtration, washed with a non-polar solvent, and dried.
Microwave-assisted variations of both the Gould-Jacobs and Conrad-Limpach reactions can significantly reduce reaction times and improve yields.[8]
Data Presentation: Synthesis of Trifluoromethyl-Substituted Quinolines
The following table summarizes typical reaction conditions and reported yields for the synthesis of quinoline derivatives with trifluoromethyl substituents, based on analogous reactions.
| Starting Aniline | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(Trifluoromethyl)aniline | Gould-Jacobs | Diethyl ethoxymethylenemalonate | Dowtherm A | 125 then 250 | 1-2 then 0.5 | ~85-90 | Inferred from similar syntheses |
| 4-Nitroaniline | Conrad-Limpach | Ethyl 3-ethoxybut-2-enoate | Various high-boiling solvents | Reflux | 1 | 60-95 | [7] |
| Aniline | Gould-Jacobs | Diethyl ethoxymethylenemalonate | None (Microwave) | 250 | 0.5 | 47 | [8] |
| 2-(Trifluoromethyl)aniline | Conrad-Limpach | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid | 120 | 3 | 91 | Synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol |
Potential Signaling Pathway Involvement: PI3K/Akt/mTOR
Quinoline derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.[9][10][11] A significant body of evidence points towards the inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based compounds.[1][12][13] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[13]
Derivatives of this compound are hypothesized to act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K, Akt, and mTOR.[12][14] By blocking the activity of these kinases, these compounds can induce apoptosis and halt the cell cycle in cancer cells.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the initial in vitro evaluation of newly synthesized this compound derivatives.
Caption: Experimental workflow for the in vitro evaluation of quinoline derivatives.
Detailed Experimental Protocols
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the quinoline derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[16]
Protocol 4: Annexin V/PI Assay for Apoptosis
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).[17]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Quinoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the quinoline derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
This comprehensive set of protocols and application notes serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel this compound derivatives for potential therapeutic applications.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. brieflands.com [brieflands.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in Anti-Cancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anti-cancer activity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is limited in publicly available literature. The following application notes and protocols are based on the established anti-cancer properties of structurally related quinoline derivatives, particularly those bearing trifluoromethyl groups. These are intended to provide a foundational framework and methodological guidance for the investigation of this compound as a potential anti-cancer agent.
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer properties.[1] The introduction of trifluoromethyl (CF3) groups into the quinoline ring, as seen in this compound, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby potentially increasing its therapeutic efficacy.[2] This document outlines the potential applications and provides detailed experimental protocols for the evaluation of this compound and its derivatives as anti-cancer agents.
Potential Mechanisms of Action
Quinoline derivatives exert their anti-cancer effects through various mechanisms. Based on studies of analogous compounds, this compound may exhibit anti-cancer activity through:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism for quinoline-based compounds.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
-
Inhibition of Signaling Pathways: Modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and growth.
Quantitative Data Presentation
The following table summarizes the in vitro anti-cancer activity of various trifluoromethyl-containing quinoline derivatives against a range of human cancer cell lines. This data provides a comparative context for the potential efficacy of this compound.
Table 1: In Vitro Anti-Cancer Activity of Representative Trifluoromethyl-Quinoline Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / LC50 (µM) |
| Compound 8b (a 4-(piperazin-1-yl)phenyl)amino substituted 2-anilinoquinoline) | PC3 (Prostate) | Apoptosis/Cell Cycle Arrest | Not specified, but showed superior efficacy |
| Compound 8b | LNCaP (Prostate) | Apoptosis/Cell Cycle Arrest | Not specified, but showed superior efficacy |
| Compound 8b | K562 (Leukemia) | Apoptosis/Cell Cycle Arrest | Not specified, but showed superior efficacy |
| Compound 8b | HeLa (Cervical) | Apoptosis/Cell Cycle Arrest | Not specified, but showed superior efficacy |
| Compound 2 (2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol) | Not specified | Cell Proliferation | 14.14 |
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for assessing the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where this compound inhibits key pro-survival signaling pathways in cancer cells.
Caption: Inhibition of PI3K/Akt and Ras/Raf/MEK pathways.
Experimental Workflow for In Vitro Anti-Cancer Screening
The following diagram outlines the general workflow for the in vitro evaluation of this compound as an anti-cancer agent.
Caption: Workflow for in vitro anti-cancer evaluation.
References
Application Notes and Protocols: 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a versatile heterocyclic compound characterized by the presence of two trifluoromethyl groups, which enhance its chemical stability and lipophilicity.[1] While it serves as a crucial intermediate in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries, detailed studies on its specific mechanism of action in biological systems are not extensively available in current literature.[1] This document provides an overview of the potential biological activities of this compound based on the known mechanisms of action of structurally related quinoline derivatives. It also includes detailed protocols for evaluating its potential anticancer and antimicrobial properties.
Quinoline derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The anticancer mechanisms of quinoline derivatives often involve the inhibition of key cellular processes such as cell proliferation, angiogenesis, and survival by targeting specific enzymes and signaling pathways.[2][5][6] Common molecular targets for anticancer quinolines include tyrosine kinases, topoisomerases, and tubulin.[3][5][6] Similarly, the antimicrobial activity of quinoline derivatives can be attributed to the disruption of bacterial cell wall synthesis, inhibition of DNA gyrase, or interference with other essential microbial processes.[7][8]
These application notes are intended to guide researchers in the investigation of the biological potential of this compound by providing a framework of established experimental protocols and potential mechanisms of action observed in analogous compounds.
Potential Biological Activities and Mechanisms of Action
Based on the activities of other quinoline derivatives, this compound may exhibit the following biological effects:
-
Anticancer Activity: Many quinoline derivatives with trifluoromethyl groups have demonstrated potent anticancer activity.[9][10] The mechanism could involve the inhibition of protein kinases, such as Serum/Glucocorticoid-regulated Kinase 1 (SGK1), which are crucial for cancer cell survival and proliferation.[9][10] Other potential mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][5]
-
Antimicrobial Activity: The compound is explored for its potential as an antimicrobial agent, which could form the basis for new drug formulations against resistant bacterial strains.[1] The mechanism of action for antimicrobial quinolines often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Quantitative Data
| Compound Class | Target Organism/Cell Line | Assay Type | IC50 (µM) | Reference |
| Quinoline Derivative | Human Breast Cancer (MCF-7) | Cell Viability (MTT) | 5.29 | [11] |
| Quinoline Derivative | Human Lung Cancer (A549) | Cell Viability (MTT) | 1.91 | [11] |
| Quinoline-Chalcone Hybrid | Human Colon Cancer (HCT116) | Cytotoxicity | 0.34 | [12] |
| Trifluoromethylquinoline Derivative | Human Leukemia (HL-60) | Cell Growth Inhibition | 10 | [13] |
| Quinoline-based Hybrid | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 2 µg/mL | [14] |
| Quinoline-based Hybrid | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of a specific protein kinase.
Materials:
-
Kinase of interest (e.g., SGK1)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
This compound
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the SGK1 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the biological activity of a test compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in Environmental Pollutant Detection
Introduction
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a highly versatile fluorinated aromatic compound with significant potential for application in environmental monitoring.[1] Its unique chemical structure, characterized by the presence of two trifluoromethyl groups, imparts enhanced chemical stability and lipophilicity.[1] While specific applications in environmental pollutant detection are still emerging, its inherent fluorescence and ability to act as a potent ligand in coordination chemistry make it a promising candidate for the development of sensitive and selective fluorescent probes.[1] These application notes provide a generalized framework for researchers, scientists, and drug development professionals to explore the use of this compound as a fluorescent sensor for the detection of environmental pollutants, particularly heavy metal ions.
The principle of detection is based on the modulation of the compound's fluorescence upon binding to a target analyte. In its free state, the fluorescence of many quinoline derivatives is often quenched. However, upon chelation with a metal ion, intramolecular vibrations and rotations can be restricted, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response allows for the sensitive and selective detection of the target pollutant.
Data Presentation
While specific quantitative data for the application of this compound in pollutant detection is not yet widely available in published literature, the following table summarizes representative performance metrics of structurally similar quinoline-based fluorescent sensors for heavy metal ion detection. This data is intended to provide a general expectation of the potential performance of this compound-based sensors.
Table 1: Representative Performance of Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection
| Target Analyte | Sensor Type | Detection Limit (LOD) | Linear Range | Analytical Method | Reference (for similar compounds) |
| Cd²⁺ | Quinoline Derivative | 126 nM | 0 - 60 µM | Fluorescence Spectroscopy | [2] |
| Zn²⁺ | Quinoline-based Chemosensor | 5 ppb | Not Specified | Fluorescence Spectroscopy | [3] |
| Hg²⁺ | Quinoline Derivative | 0.35 µM | Not Specified | Fluorescence Spectroscopy | [4] |
| Fe³⁺ | Quinoline Derivative | 8.67 x 10⁻⁵ M | Not Specified | Fluorescence Spectroscopy | [5] |
Experimental Protocols
The following are generalized protocols for the use of this compound as a fluorescent probe for the detection of heavy metal ions in aqueous samples. These protocols are based on established methodologies for similar quinoline-based sensors and should be optimized for specific applications.
1. Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 1 mM):
-
Accurately weigh an appropriate amount of this compound (Molecular Weight: 281.16 g/mol ).[1]
-
Dissolve the compound in a suitable organic solvent (e.g., DMSO, acetonitrile, or ethanol) to a final concentration of 1 mM.
-
Store the stock solution at 4°C in the dark to prevent photodegradation.
-
-
Metal Ion Stock Solutions (e.g., 10 mM):
-
Prepare individual stock solutions of the target metal ions (e.g., CdCl₂, ZnCl₂, HgCl₂, FeCl₃) by dissolving the corresponding salts in deionized water to a final concentration of 10 mM.
-
Store these solutions at room temperature.
-
2. General Procedure for Fluorescence Measurements
-
Working Solution Preparation:
-
Prepare a working solution of this compound (e.g., 10 µM) by diluting the stock solution in a suitable buffer (e.g., HEPES, Tris-HCl, pH 7.4). The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid interference with the assay.
-
-
Assay Procedure:
-
In a quartz cuvette, add the desired volume of the this compound working solution.
-
Add varying concentrations of the target metal ion from the stock solution.
-
Bring the final volume to a constant value with the buffer.
-
Incubate the mixture for a specific period (e.g., 5-30 minutes) at room temperature to allow for complex formation.
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectra using a spectrofluorometer.
-
The excitation wavelength should be determined by measuring the absorption spectrum of the this compound-metal complex. A typical excitation wavelength for quinoline derivatives is in the range of 300-400 nm.
-
Monitor the fluorescence intensity at the emission maximum.
-
3. Data Analysis
-
Calibration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to generate a calibration curve.
-
Limit of Detection (LOD): Calculate the LOD using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.
-
Selectivity Study: To assess the selectivity of the probe, perform the fluorescence measurements in the presence of various potentially interfering ions at concentrations higher than that of the target analyte.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the detection of heavy metal ions using this compound as a fluorescent probe.
Proposed Sensing Mechanism
Caption: A conceptual diagram of the "turn-on" fluorescence sensing mechanism based on Chelation-Enhanced Fluorescence (CHEF).
References
Application Notes and Protocols for Formulation of Coatings and Polymers with 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a versatile fluorine-containing heterocyclic compound utilized to enhance the performance of coatings and polymers. Its incorporation into various formulations can significantly improve thermal stability, chemical resistance, and durability of the resulting materials. The trifluoromethyl groups contribute to increased hydrophobicity and reduced flammability, making it a valuable additive in the development of high-performance materials for demanding applications.
These application notes provide detailed protocols for the formulation of epoxy coatings and the synthesis of polyimides incorporating this compound. The notes also include illustrative performance data based on analogous fluorinated polymer systems to guide researchers in their formulation development.
Key Benefits of Incorporating this compound
-
Enhanced Thermal Stability: The presence of trifluoromethyl groups increases the thermal degradation temperature of polymers.
-
Improved Chemical Resistance: The fluorinated quinoline structure imparts resistance to a wide range of chemicals, including acids, bases, and organic solvents.
-
Increased Hydrophobicity: The hydrophobic nature of the trifluoromethyl groups leads to coatings with improved water repellency.
-
Reduced Flammability: Fluorine-containing compounds are known to enhance the fire-retardant properties of materials.
Application 1: Formulation of High-Performance Epoxy Coatings
This section details the protocol for incorporating this compound as an additive in a two-component epoxy coating system.
Experimental Workflow for Epoxy Coating Formulation
Application Notes and Protocols for the Analytical Detection of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a versatile chemical intermediate recognized for its role in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of two trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable building block in drug discovery and materials science.[1] This document provides detailed application notes and standardized protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Given the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for similar quinoline derivatives and serve as a robust starting point for method development and validation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for the development of suitable analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₅F₆NO | [1][2] |
| Molecular Weight | 281.16 g/mol | [1] |
| CAS Number | 35877-04-4 | [1][2] |
| Melting Point | 280-290°C | [3] |
| Predicted pKa | 5.84 ± 0.40 | [3] |
| Appearance | White to yellow or pale grey crystals/powder | [4] |
| Solubility | Enhanced solubility in organic solvents | [1] |
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound.
Application Note:
Reverse-phase HPLC is the recommended approach due to the compound's lipophilic nature, enhanced by the trifluoromethyl groups. A C18 column is a suitable initial choice for the stationary phase. The mobile phase will likely consist of a mixture of an aqueous buffer (such as ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase should be optimized based on the compound's pKa of approximately 5.84 to ensure consistent retention and peak shape. UV detection wavelength should be determined by acquiring a UV spectrum of the analyte; for many quinoline derivatives, a wavelength in the range of 230-260 nm is appropriate.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent. Dilute as necessary to fall within the calibration range.
-
-
Method Validation Parameters (to be determined):
-
Linearity
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Precision (repeatability and intermediate precision)
-
Accuracy (recovery)
-
Specificity
-
Robustness
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex matrices.
Application Note:
The high selectivity of mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for confident identification and quantification. Electrospray ionization (ESI) is a suitable ionization technique for this compound. Given the presence of a hydroxyl group and a nitrogen atom, both positive and negative ion modes should be evaluated. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 282.03. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 280.02.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
LC Conditions: Similar to the HPLC-UV method, but potentially with a lower flow rate (e.g., 0.4-0.6 mL/min) and smaller column internal diameter (e.g., 2.1 mm) for better MS sensitivity. Use of volatile buffers like ammonium formate is mandatory.
-
MS Conditions (Starting Point):
-
Ionization Mode: ESI, positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Full scan (e.g., m/z 100-500) for initial identification.
-
MS/MS: For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the molecular ion ([M+H]⁺ or [M-H]⁻), and fragment ions would need to be determined by infusion of a standard solution and performing fragmentation (e.g., collision-induced dissociation).
-
-
Sample Preparation: Similar to HPLC-UV, ensuring the final solvent is compatible with the mobile phase. For complex matrices like biological fluids, a sample extraction step (e.g., protein precipitation with acetonitrile, or solid-phase extraction) will be necessary.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Derivatization may be necessary for compounds with active hydrogens, such as the hydroxyl group in this compound.
Application Note:
The hydroxyl group of the analyte makes it polar and may lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization to a more volatile and stable silyl derivative is recommended. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[1] Electron ionization (EI) at 70 eV will likely produce characteristic fragmentation patterns that can be used for identification and quantification.
Experimental Protocol:
-
Instrumentation: A GC system with a capillary column, coupled to a single quadrupole or tandem quadrupole mass spectrometer.
-
Derivatization:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC Conditions (Starting Point):
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions should be used.
-
Visualizations
Analytical Method Development Workflow
The following diagram illustrates a logical workflow for the development and validation of an analytical method for this compound.
Caption: Workflow for Analytical Method Development and Validation.
General Mechanism of Action for Quinoline Antimalarials
While the specific biological pathways involving this compound are not well-defined as it is primarily a synthetic intermediate, the quinoline scaffold is central to several established drugs. The diagram below illustrates the general mechanism of action for quinoline-based antimalarials like chloroquine, which is relevant to the broader class of molecules.
Caption: General Mechanism of Quinoline Antimalarials.
References
Application Notes and Protocols: 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-bis(trifluoromethyl)-4-hydroxyquinoline as a versatile ligand in coordination chemistry. The unique electronic and steric properties imparted by the trifluoromethyl groups make this quinoline derivative a valuable building block for the synthesis of novel metal complexes with applications in catalysis, materials science, and drug discovery.
Introduction
This compound is a heterocyclic compound featuring a quinoline core substituted with two electron-withdrawing trifluoromethyl groups and a hydroxyl group.[1] This substitution pattern significantly influences its properties, enhancing its acidity, lipophilicity, and stability.[1] As a ligand, it typically acts as a bidentate chelator, coordinating to metal ions through the hydroxyl oxygen and the quinoline nitrogen. The resulting metal complexes have shown potential in various fields, including as catalysts, fluorescent probes, and antimicrobial agents.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of the ligand is presented below.
| Property | Value | Reference |
| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1] |
| CAS Number | 35877-04-4 | [1] |
| Molecular Formula | C₁₁H₅F₆NO | [1] |
| Molecular Weight | 281.16 g/mol | [1] |
| Melting Point | 280-290°C |
Upon coordination to a metal center, characteristic shifts in the spectroscopic signatures of the ligand are expected. These shifts provide evidence of complex formation and can offer insights into the coordination mode.
| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) |
| FT-IR (cm⁻¹) | Broad ν(O-H) ~3400-3200, ν(C=C) and ν(C=N) ~1620-1500 | Disappearance or significant broadening of ν(O-H), shift in ν(C=N) to lower or higher wavenumbers |
| ¹H NMR (ppm) | Signal for -OH proton, aromatic protons | Disappearance of the -OH proton signal upon deprotonation, shifts in aromatic proton signals due to change in electron density |
| ¹⁹F NMR (ppm) | Single resonance for the -CF₃ groups | Potential shift in the resonance of the -CF₃ groups upon coordination |
| UV-Vis (nm) | π-π* and n-π* transitions | Bathochromic or hypsochromic shifts of transitions, appearance of new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the synthesis of structurally similar trifluoromethyl-substituted quinolinols.
Materials:
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4-Amino-3,5-bis(trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 4-amino-3,5-bis(trifluoromethyl)aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Slowly add polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture to 120-130°C and stir for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it into a beaker of ice water with vigorous stirring. A precipitate should form.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound as a solid.
General Protocol for the Synthesis of Metal Complexes
This general protocol can be adapted for the synthesis of various metal complexes of this compound.
Materials:
-
This compound (ligand)
-
A suitable metal salt (e.g., Cu(OAc)₂, ZnCl₂, Pd(OAc)₂, etc.)
-
Anhydrous ethanol or methanol
-
A weak base (e.g., triethylamine or sodium acetate) if deprotonation of the ligand is required
-
Schlenk flask or round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (e.g., 2 equivalents) in anhydrous ethanol in a Schlenk flask under an inert atmosphere.
-
If required, add a weak base (e.g., 2 equivalents of triethylamine) to the solution to deprotonate the hydroxyl group of the ligand. Stir for 15-20 minutes.
-
In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in anhydrous ethanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the metal complex may form.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under vacuum and induce precipitation by adding a non-polar solvent (e.g., hexanes or diethyl ether).
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
-
Characterize the resulting metal complex using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis.
Visualizations
Caption: Workflow for the synthesis of the ligand.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established method for synthesizing 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2][3] For the synthesis of the target molecule, the likely starting materials are 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.
Q2: Why is the yield of my Conrad-Limpach synthesis for this compound consistently low?
A2: Low yields in the Conrad-Limpach synthesis of this specific molecule can be attributed to several factors. The most critical step is the thermal cyclization of the intermediate enamine, which requires very high temperatures, typically around 250 °C, to overcome the activation energy for the electrocyclic ring closure.[1][2] Insufficient temperature can lead to incomplete cyclization. Additionally, the presence of two strongly electron-withdrawing trifluoromethyl groups on the aniline and the β-ketoester can decrease the nucleophilicity of the reacting species, potentially slowing down the reaction and leading to side reactions if not conducted under optimal conditions. The choice of solvent is also crucial; high-boiling, inert solvents like mineral oil or Dowtherm A have been shown to significantly improve yields compared to solvent-free conditions.[1][4]
Q3: What are the common side reactions to be aware of during this synthesis?
A3: A primary side reaction in the Conrad-Limpach synthesis is the formation of the isomeric 2-hydroxyquinoline, known as the Knorr product.[1] This can occur if the aniline reacts with the ester group of the β-ketoester instead of the keto group, which is favored at higher initial condensation temperatures. To favor the desired 4-hydroxyquinoline, the initial condensation should be carried out at a lower temperature before proceeding to the high-temperature cyclization. Incomplete cyclization of the enamine intermediate is another common issue, often resulting from temperatures that are too low or reaction times that are too short. Polymerization and charring of starting materials and intermediates can also occur at the high temperatures required for cyclization, especially if hot spots are present in the reaction vessel.
Q4: How can I purify the final this compound product?
A4: Purification of the crude product typically involves a multi-step process. After the reaction is complete, the mixture is cooled, which should cause the product to precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or a mixture of solvents. In some cases, column chromatography on silica gel may be necessary to remove persistent impurities. Due to the presence of the acidic hydroxyl group, the product may also be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient cyclization temperature. 2. Reaction time is too short. 3. Poor quality of starting materials. 4. Inefficient heat transfer in the reaction vessel. | 1. Ensure the reaction temperature reaches and is maintained at ~250 °C. Use a high-temperature thermometer and a suitable heating mantle or sand bath. 2. Increase the reaction time at the cyclization temperature. Monitor the reaction by TLC if possible. 3. Use freshly distilled or purified 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate. 4. Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat distribution.[1][4] Ensure efficient stirring. |
| Formation of a Dark, Tarry Substance | 1. Localized overheating or "hot spots". 2. Presence of impurities in the starting materials. 3. Reaction temperature is too high. | 1. Use a high-boiling solvent and vigorous stirring to ensure uniform heating.[4] 2. Ensure the purity of the aniline and β-ketoester. 3. While high temperatures are necessary, exceeding 260-270 °C may lead to decomposition. Carefully control the heating. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient work-up procedure. | 1. Increase the reaction time and/or temperature. 2. During work-up, wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold toluene or hexanes). |
| Presence of Isomeric Impurities (e.g., 2-hydroxyquinoline) | 1. The initial condensation of the aniline and β-ketoester was performed at too high a temperature, favoring the Knorr product. | 1. Conduct the initial condensation at a lower temperature (e.g., room temperature to 120 °C) to form the enamine intermediate before heating to the higher cyclization temperature. |
Experimental Protocols
Key Experiment: Conrad-Limpach Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction no longer proceeds (as monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent and the acidic catalyst under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
In a separate flask suitable for high temperatures, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to 250-260 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes after the addition is complete. The product should precipitate from the hot solution.
-
Allow the reaction mixture to cool to a safe temperature (e.g., below 100 °C) and then add a low-boiling hydrocarbon solvent (e.g., hexanes or toluene) to dilute the mixture and further precipitate the product.
-
Collect the solid product by filtration and wash it thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.
-
Dry the product under vacuum.
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline Synthesis
| Solvent | Boiling Point (°C) | Typical Yield (%) |
| None (Neat) | - | < 30 |
| Mineral Oil | > 300 | up to 95 |
| Dowtherm A | 257 | 65 - 95 |
| Ethyl Benzoate | 213 | ~34 |
| 1,2,4-Trichlorobenzene | 213 | ~54 |
Note: Yields are based on analogous Conrad-Limpach syntheses and may vary for this compound.[1][4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. The information is designed to address common challenges encountered during the purification of this and structurally similar fluorinated quinoline compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - Compound is highly polar and strongly retained on the silica gel. - The compound may be unstable on silica gel. - The chosen solvent system is inappropriate. | - Employ a more polar eluent or a gradient elution to effectively move the compound off the column. - Consider using an alternative stationary phase such as alumina or reverse-phase silica (C18). - To minimize potential degradation, reduce the time the compound spends on the column by running it faster (flash chromatography).[1] |
| Co-elution of Impurities | - The desired compound and impurities have very similar polarities. - Isomeric impurities may have formed during the synthesis. | - Optimize the chromatographic conditions by trying a different solvent system. - A stationary phase with different selectivity (e.g., alumina instead of silica) may improve separation. - For challenging separations, High-Performance Liquid Chromatography (HPLC) can offer superior resolution. - A multi-step purification approach, such as an initial recrystallization or a liquid-liquid extraction to remove some impurities before chromatography, can be effective. |
| Product Fails to Crystallize and Oily Residue is Obtained | - The presence of impurities is inhibiting the formation of a crystal lattice. - The solvent used for crystallization is not appropriate. - The compound may have a low melting point or exist as a stable oil at room temperature. | - Further purify the crude material by column chromatography to remove impurities that may be hindering crystallization. - Conduct a thorough solvent screening to find a suitable solvent or solvent system for recrystallization. Techniques like slow evaporation, slow cooling, or vapor diffusion can be tested. - If the compound is an oil, attempting to form a salt (e.g., hydrochloride salt) can often induce crystallization. |
| Compound Degradation During Purification | - The compound may be sensitive to acidic or basic conditions on the stationary phase (e.g., silica gel). - The trifluoromethyl groups can affect the electronic properties and stability of the quinoline core. | - Neutralize the silica gel by washing it with a suitable solvent containing a small amount of a volatile base (e.g., triethylamine) before packing the column. - Use a less acidic stationary phase like neutral alumina. - Minimize the exposure time to the stationary phase by using flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of quinoline derivatives can include unreacted starting materials, regioisomers formed during the cyclization step, and over-alkylation or other side-reactions if alkylating agents are used. For fluorinated compounds, incomplete fluorination or side-reactions involving the trifluoromethyl groups can also occur.
Q2: Which solvent systems are recommended for the column chromatography of this compound?
A2: For fluorinated quinoline derivatives, a common starting point for normal-phase column chromatography on silica gel is a solvent system of petroleum ether (or hexanes) and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from less polar and more polar impurities.
Q3: What should I consider when choosing a recrystallization solvent for this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the fluorinated nature of the molecule, which increases lipophilicity, organic solvents are generally suitable.[2] A systematic approach involves testing a range of solvents with varying polarities, from non-polar solvents like hexanes to more polar solvents like ethanol or acetone. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can also be effective.
Q4: How can I monitor the purity of my this compound during and after purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of the collected fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. The final purified product should also be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Experimental Protocols
The following are representative experimental protocols for the purification of fluorinated quinoline derivatives. These should be adapted as necessary for this compound based on preliminary small-scale trials.
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of a crude fluorinated quinoline derivative using normal-phase column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass chromatography column
-
Round bottom flasks
-
TLC plates and developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of a solid fluorinated quinoline derivative by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (to be determined by small-scale tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inner wall of the flask with a glass rod or adding a seed crystal may initiate crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes typical parameters for the purification of fluorinated quinoline derivatives. Note: This data is representative and may need to be optimized for this compound.
| Purification Technique | Parameter | Typical Value/Range | Expected Purity | Expected Yield |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >98% | 60-90% |
| Mobile Phase | Petroleum Ether/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | |||
| Loading Ratio | 1:50 (Crude:Silica) | |||
| Recrystallization | Solvent System | Dichloromethane/Hexane or Ethanol/Water | >99% | 70-95% |
| Temperature | Dissolve at boiling point, crystallize at 0-25 °C |
Visualization
The following workflow diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The quinoline core is inherently hydrophobic, and the presence of two trifluoromethyl (-CF3) groups significantly increases its lipophilicity, further reducing its affinity for water.[1][2] While the hydroxyl group can participate in hydrogen bonding, the overall molecular structure is dominated by nonpolar characteristics, leading to poor aqueous solubility.
Q2: What is the predicted pKa of this compound and how does it influence solubility?
A2: The predicted pKa of this compound is approximately 5.84. This value suggests that the compound is a weak acid. As such, its solubility is expected to be highly dependent on the pH of the aqueous solution. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group will deprotonate, forming a more soluble phenolate anion.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several strategies can be employed to improve the aqueous solubility of this compound. The most common approaches include:
-
pH Adjustment: Increasing the pH of the solution above the compound's pKa to form a more soluble salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[3]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins, where the hydrophobic quinoline molecule is encapsulated within the cyclodextrin cavity.[4]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix to enhance its dissolution rate.[5][6][7]
Q4: Are there any known biological targets or signaling pathways for this compound?
A4: Currently, there is limited publicly available information detailing specific biological targets or signaling pathways for this compound. Quinolone derivatives, in general, are known to exhibit a wide range of biological activities, including potential anti-cancer and antimicrobial effects.[8][9][10][11] Further research is needed to elucidate the specific mechanism of action for this particular compound.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon standing.
-
Possible Cause: The concentration of the compound exceeds its equilibrium solubility in the current aqueous medium.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the solution is sufficiently above the pKa of ~5.84 to maintain the ionized, more soluble form.
-
Increase Co-solvent Concentration: If using a co-solvent system, incrementally increase the percentage of the organic co-solvent.
-
Increase Surfactant Concentration: If using a surfactant, ensure the concentration is above its critical micelle concentration (CMC) to facilitate micellar solubilization.
-
Consider a Different Solubilization Technique: If the above steps are ineffective, explore alternative methods such as cyclodextrin complexation or preparing a solid dispersion.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium.
-
Troubleshooting Steps:
-
Pre-dissolve the Compound: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium, ensuring the final organic solvent concentration is compatible with the assay.
-
Use a Solubilizing Excipient: Incorporate a biocompatible surfactant or cyclodextrin in the assay medium to maintain the compound's solubility.
-
Sonication: Briefly sonicate the final solution to aid in the dispersion and dissolution of any microscopic precipitates.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use in the assay.
-
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative quantitative data on the potential solubility enhancement of this compound using various techniques. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Effect of pH on Aqueous Solubility
| pH | Predicted Predominant Species | Illustrative Aqueous Solubility (µg/mL) |
| 4.0 | Neutral | < 1 |
| 5.0 | Neutral | ~1-5 |
| 6.0 | Neutral/Anionic | ~5-20 |
| 7.0 | Anionic | ~50-100 |
| 7.4 | Anionic | ~100-200 |
| 8.0 | Anionic | > 200 |
Table 2: Effect of Co-solvents on Aqueous Solubility at pH 7.4
| Co-solvent System (v/v) | Illustrative Aqueous Solubility (µg/mL) |
| Water | ~150 |
| 10% Ethanol in Water | ~350 |
| 20% Ethanol in Water | ~800 |
| 10% PEG 400 in Water | ~500 |
| 20% PEG 400 in Water | ~1200 |
Table 3: Effect of Surfactants on Aqueous Solubility at pH 7.4
| Surfactant (above CMC) | Illustrative Aqueous Solubility (µg/mL) |
| No Surfactant | ~150 |
| 0.1% Tween® 80 | ~600 |
| 0.5% Tween® 80 | ~2500 |
| 0.1% Cremophor® EL | ~750 |
| 0.5% Cremophor® EL | ~3000 |
Table 4: Effect of Cyclodextrins on Aqueous Solubility at pH 7.4
| Cyclodextrin | Concentration (mM) | Illustrative Aqueous Solubility (µg/mL) |
| None | 0 | ~150 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | ~900 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 | ~4500 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | ~1200 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 50 | ~6000 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).
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Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.
Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to the selected cyclodextrin (e.g., HP-β-CD).
-
Mixing: Accurately weigh the compound and cyclodextrin and mix them thoroughly in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to the powder mixture while continuously triturating with the pestle to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)
-
Solvent Selection: Choose a common volatile organic solvent in which both this compound and the hydrophilic polymer (e.g., PVP K30, HPMC) are soluble.
-
Dissolution: Dissolve the compound and the polymer in the selected solvent at the desired weight ratio (e.g., 1:1, 1:3, 1:5).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve.
-
Characterization: Confirm the amorphous nature of the solid dispersion using DSC and PXRD.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Relationship between pH, compound ionization, and aqueous solubility.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 5. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 | Semantic Scholar [semanticscholar.org]
stability of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline under experimental conditions
This technical support center provides guidance on the stability of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How stable is this compound under standard laboratory conditions?
A1: this compound is generally considered a chemically stable compound. The presence of two electron-withdrawing trifluoromethyl (-CF3) groups on the quinoline ring contributes to its enhanced chemical and thermal stability compared to unsubstituted quinoline. For standard laboratory use, it is recommended to store the compound at 0-8°C to minimize any potential long-term degradation.
Q2: My experimental results are inconsistent. Could the stability of the compound in my solvent be an issue?
A2: Yes, inconsistent results can be an indication of compound degradation in solution. The stability of this compound can be influenced by the choice of solvent, pH, and exposure to light and elevated temperatures. It is crucial to use a validated, stability-indicating analytical method, such as HPLC, to monitor the purity of your stock solutions and samples throughout your experiment.
Q3: What are the most likely conditions to cause degradation of this compound?
A3: Based on the general chemistry of quinoline derivatives, the most probable causes of degradation are exposure to harsh acidic or basic conditions, strong oxidizing agents, and prolonged exposure to high temperatures or UV light. Forced degradation studies are recommended to identify the specific vulnerabilities of the compound.
Q4: I suspect my compound has degraded. What are the likely degradation pathways?
A4: For the quinoline core, common degradation pathways include hydroxylation of the rings and potential cleavage of the heterocyclic ring under harsh conditions. For fluoroquinolones, a known photodegradation pathway involves the substitution of the fluorine atom. However, the trifluoromethyl groups in this compound are generally stable. To confirm degradation and identify byproducts, techniques like LC-MS/MS and NMR spectroscopy are recommended.
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, follow these guidelines:
-
Storage: Store the solid compound at the recommended temperature of 0-8°C.
-
Solutions: Prepare fresh solutions for your experiments whenever possible. If you need to store solutions, keep them at low temperatures and protected from light.
-
pH: Avoid strongly acidic or basic conditions unless required by your experimental protocol. Buffer your solutions to a neutral or mildly acidic pH if the compound's stability is a concern.
-
Light: Protect solutions from direct sunlight and UV radiation by using amber vials or covering the containers with aluminum foil.
Data Presentation: Illustrative Stability Data
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. Note: This data is for example purposes only and should not be considered as actual experimental results.
Table 1: Stability of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 8.5% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 12.2% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp. | 5.1% | 1 |
| Thermal | 48 hours | 80°C | 3.5% | 1 |
| Photolytic (UV/Vis) | 24 hours | Room Temp. | 6.8% | 2 |
Table 2: Solvent Stability of this compound at Room Temperature (Illustrative)
| Solvent | Duration | % Purity Remaining (Illustrative) |
| DMSO | 48 hours | >99% |
| Acetonitrile | 48 hours | >99% |
| Methanol | 48 hours | 98.5% |
| Aqueous Buffer (pH 7.4) | 48 hours | 97.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample as in acid hydrolysis and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and sample at various time points up to 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C. Sample at various time points. For the solid compound, place the powder in the oven under the same conditions.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength using DAD; 254 nm is a common starting point.
-
Injection Volume: 10 µL.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a DAD is essential to ensure specificity.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: General degradation pathways for the quinoline core.
Technical Support Center: Synthesis of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-bis(trifluoromethyl)-4-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a thermal cyclization reaction, such as the Gould-Jacobs or Conrad-Limpach reaction.[1][2] This involves the condensation of 4-(trifluoromethyl)aniline with an ethyl 4,4,4-trifluoroacetoacetate derivative, followed by an intramolecular cyclization at high temperatures.
Q2: What are the primary challenges in this synthesis?
The primary challenges stem from the electron-deficient nature of 4-(trifluoromethyl)aniline and the harsh reaction conditions required for cyclization. These factors can lead to low yields, the formation of byproducts, and difficulties in purification. The high temperatures (often exceeding 250°C) can also lead to decomposition of starting materials and products.[2]
Q3: What are the expected common byproducts in this synthesis?
The main byproducts anticipated in the synthesis of this compound include:
-
Uncyclized Intermediate: The initial condensation product of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate may not fully cyclize.
-
Regioisomeric Product: Due to the possibility of cyclization at the alternative ortho position of the aniline ring, the formation of 4,8-bis(trifluoromethyl)-2-hydroxyquinoline is a potential byproduct.[2]
-
Decomposition Products: The high temperatures required for cyclization can lead to the thermal decomposition of the starting materials, intermediates, and the final product.
Q4: How can I minimize byproduct formation?
Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. This includes optimizing the reaction temperature and time to favor the desired cyclization while minimizing decomposition. The choice of a high-boiling, inert solvent is also crucial for maintaining a consistent temperature and facilitating the reaction.[3] Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially leading to cleaner reactions.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Decomposition of starting materials or product at excessively high temperatures. 3. Poor quality of starting materials. | 1. Ensure the reaction reaches the optimal temperature for cyclization (typically >250°C) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3][4] 2. Carefully control the temperature using a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) and avoid prolonged heating.[3][5] Consider using microwave irradiation for more precise temperature control.[4] 3. Verify the purity of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate before starting the reaction. |
| Presence of Uncyclized Intermediate | Incomplete cyclization of the initial condensation product. | 1. Increase the reaction temperature or prolong the reaction time, while carefully monitoring for product decomposition. 2. Ensure efficient removal of ethanol formed during the initial condensation to drive the equilibrium towards the intermediate. |
| Formation of a Regioisomeric Byproduct | Cyclization occurring at the alternative ortho-position of the aniline ring. | 1. The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent.[2] For 4-(trifluoromethyl)aniline, cyclization leading to the 2,6-disubstituted product is generally favored, but the formation of the 2,8-isomer can occur. 2. Purification by column chromatography or recrystallization is typically required to separate the desired isomer from the regioisomeric byproduct. |
| Significant Tar Formation | Decomposition of reactants, intermediates, or product under harsh reaction conditions. | 1. Optimize the reaction temperature and time to find a balance between efficient cyclization and minimal decomposition. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Experimental Protocols
Representative Synthesis of this compound (Gould-Jacobs Method)
This protocol is a representative method based on analogous syntheses of trifluoromethyl-substituted hydroxyquinolines.[3][5]
Step 1: Condensation of 4-(Trifluoromethyl)aniline with Diethyl 2-(ethoxymethylene)-malonate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)-malonate (1.05 eq).
-
Heat the mixture at 120-130°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, may solidify upon cooling.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to 250-260°C.[3][5]
-
Slowly add the intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction mixture at this temperature for 15-30 minutes.[3]
-
Monitor the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, should precipitate from the solvent.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.
-
Further purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Optimizing Derivatization of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2,6-bis(trifluoromethyl)-4-hydroxyquinoline. The information is designed to help you navigate the complexities of working with this electron-deficient heterocyclic compound and optimize your reaction conditions for successful synthesis of novel derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the 4-hydroxy group of this compound?
A1: The most prevalent and effective methods for derivatizing the 4-hydroxy group are O-alkylation and O-acylation. O-alkylation is typically achieved through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Given the acidic nature of the 4-hydroxy group, due to the electron-withdrawing trifluoromethyl substituents, deprotonation can be readily achieved with common bases. Another powerful method for O-alkylation, especially for more sensitive substrates, is the Mitsunobu reaction, which utilizes a phosphine and an azodicarboxylate to activate the hydroxyl group for nucleophilic attack by an alcohol. O-acylation can be accomplished using standard esterification procedures with acyl halides or anhydrides in the presence of a base.
Q2: Why is my O-alkylation reaction (Williamson ether synthesis) failing or giving low yields?
A2: Low yields in the O-alkylation of this compound can stem from several factors. Firstly, incomplete deprotonation of the 4-hydroxy group is a common issue. Although the trifluoromethyl groups increase acidity, a sufficiently strong base is still required to generate the nucleophilic phenoxide. Secondly, the choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile. Lastly, the reactivity of the alkylating agent plays a significant role. Primary alkyl halides are ideal, while secondary and tertiary halides are more prone to elimination side reactions, which can compete with the desired substitution.[1]
Q3: Am I likely to see N-alkylation instead of O-alkylation?
A3: While 4-hydroxyquinolines can exist in tautomeric forms, potentially leading to N-alkylation, O-alkylation is generally favored under basic conditions for this class of compounds. The acidity of the 4-hydroxy proton is significantly enhanced by the two trifluoromethyl groups, making the formation of the oxygen anion (phenoxide) more favorable than the nitrogen anion. However, the choice of solvent and counter-ion can influence the N/O selectivity.[2] In some cases, with different substitution patterns on the quinoline ring, a mixture of N- and O-alkylated products can be observed.[2][3] It is always advisable to characterize the final product thoroughly to confirm the site of derivatization.
Q4: What are the key parameters to optimize for a successful derivatization?
A4: The key parameters to optimize include the choice and stoichiometry of the base, the reactivity of the alkylating or acylating agent, the reaction temperature, and the reaction time. For the Williamson ether synthesis, a slight excess of the alkylating agent and the base is often beneficial. The temperature should be carefully controlled to minimize side reactions. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of the 4-hydroxy group. 2. Insufficiently reactive alkylating/acylating agent. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions if using a very strong base. 2. Use a more reactive electrophile (e.g., alkyl iodide instead of alkyl chloride). 3. Gradually increase the reaction temperature while monitoring for side product formation by TLC. |
| Formation of Multiple Products | 1. Competing N-alkylation. 2. Elimination side reaction with secondary or tertiary alkyl halides. 3. Decomposition of starting material or product. | 1. Use conditions that favor O-alkylation (e.g., polar aprotic solvents). Characterize all products to identify isomers. 2. Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less hindered base and lower the reaction temperature. 3. Run the reaction at a lower temperature and monitor closely. Use milder reagents if possible. |
| Difficulty in Product Purification | 1. Unreacted starting material. 2. Presence of tarry byproducts. 3. Product is difficult to separate from reaction byproducts (e.g., triphenylphosphine oxide from Mitsunobu reaction). | 1. Ensure the reaction goes to completion by using a slight excess of the limiting reagent and monitoring by TLC. 2. Optimize reaction conditions to minimize side reactions. Purification may require column chromatography with a carefully chosen solvent system. 3. For Mitsunobu reactions, specialized purification techniques may be needed to remove phosphine oxide, such as precipitation or chromatography on specialized silica gel. |
Experimental Protocols
The following are generalized protocols based on established methods for the derivatization of related hydroxyquinoline systems. Note: These conditions may require optimization for this compound.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of 4-alkoxy-2,6-bis(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: O-Alkylation via Mitsunobu Reaction
This protocol is an alternative for synthesizing 4-alkoxy-2,6-bis(trifluoromethyl)quinolines, particularly useful for secondary alcohols.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
Data Presentation
The following tables provide indicative reaction conditions for O-alkylation based on analogous electron-deficient hydroxyquinoline and phenol systems. Optimization will be necessary for the specific substrate.
Table 1: Indicative Conditions for Williamson Ether Synthesis of 4-Alkoxyquinolines
| Substrate Analogue | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Hydroxy-7-(trifluoromethyl)quinoline | Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 4 | 85 |
| 4-Hydroxy-2-quinolone | Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | 90 |
| 4-Nitrophenol | Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 8 | >90 |
Table 2: Indicative Conditions for Mitsunobu Reaction of Hydroxy-aromatics
| Substrate Analogue | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | Ethanol | PPh₃, DEAD | THF | RT | 12 | ~90 |
| 4-Nitrophenol | Isopropanol | PPh₃, DIAD | THF | RT | 16 | ~85 |
Mandatory Visualizations
Caption: Workflow for Williamson Ether Synthesis.
References
troubleshooting fluorescence quenching with 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline probes
Welcome to the technical support center for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments with these fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is significantly lower than expected. What are the potential causes and solutions?
A weak or absent fluorescence signal can stem from several factors, ranging from incorrect instrument settings to probe degradation. Here is a systematic approach to troubleshooting this issue:
-
Concentration Optimization: The probe concentration may be too low for detection or, conversely, too high, leading to self-quenching or aggregation. It's crucial to perform a concentration titration to determine the optimal working concentration that provides a robust signal without causing inner filter effects.
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pH of the Buffer: The fluorescence of hydroxyquinoline derivatives can be highly sensitive to the pH of the experimental buffer. The protonation state of the molecule can alter its electronic structure and, consequently, its fluorescence properties. It is advisable to perform a pH titration curve for your probe to identify the optimal pH range for maximum fluorescence and ensure the buffer's pH remains stable throughout the experiment.
-
Photobleaching: Continuous exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore. To mitigate photobleaching, reduce the excitation light intensity, limit the exposure time, or incorporate a commercially available anti-photobleaching agent into your buffer if it is compatible with your assay.
-
Quenching by Buffer Components: Certain components in your buffer could be quenching the fluorescence. High concentrations of halide ions, for instance, are known to quench fluorescence. If possible, use buffers free from high concentrations of quenching agents. Dissolved oxygen is also a common quencher; de-gassing your buffer by sparging with nitrogen or argon can often improve signal intensity.
-
Probe Integrity: Ensure that the probe has not degraded. Store the probe according to the manufacturer's instructions, typically protected from light and at a low temperature. Prepare fresh working solutions from a stock solution for each experiment.
Q2: I'm observing a gradual decrease in my fluorescence signal over the course of my experiment. What is happening and how can I prevent it?
A time-dependent decrease in fluorescence intensity is a classic sign of photobleaching. This irreversible decomposition of the fluorophore is caused by prolonged exposure to excitation light.
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters on the light source and only illuminating the sample during data acquisition.
-
Use Anti-fade Reagents: Incorporate a commercially available anti-fade reagent or oxygen scavenger system into your sample medium.
-
Work with Fresh Samples: For time-course experiments, consider preparing fresh samples at different time points rather than continuously monitoring a single sample.
Q3: I have noticed a shift in the emission wavelength of my probe. What could be the reason for this?
Shifts in the emission spectrum, known as solvatochromism, are common for fluorescent probes and are often indicative of changes in the probe's local environment.
-
Solvent Polarity: The emission wavelength of hydroxyquinoline derivatives is highly dependent on the polarity of the solvent. A change in the solvent composition or the binding of the probe to a biological macromolecule can alter the polarity of its microenvironment, leading to a spectral shift. It is crucial to maintain a consistent solvent environment for reproducible results.
-
pH Changes: As mentioned previously, changes in pH can alter the protonation state of the 4-hydroxyquinoline moiety, resulting in different chemical species with distinct emission spectra.
-
Probe Aggregation: The formation of probe aggregates can lead to changes in the emission spectrum, often resulting in a red-shift (a shift to longer wavelengths). To avoid this, it is recommended to work at lower probe concentrations and consider adding a non-ionic surfactant like Triton X-100 or Tween 20, provided it does not interfere with the experiment.
Q4: My results are inconsistent with high variability between replicates. How can I improve the reproducibility of my assay?
High variability in fluorescence measurements can undermine the reliability of your data. This often points to issues with the experimental setup or the behavior of the probe in the specific assay medium.
-
Probe Aggregation: At higher concentrations, these probes may aggregate, leading to self-quenching and erratic fluorescence signals. Lowering the working concentration of the probe can help. The addition of a small amount of a non-ionic surfactant may also prevent aggregation.
-
Temperature Fluctuations: Ensure that all experiments are conducted at a constant and controlled temperature, as fluorescence intensity can be temperature-dependent.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in probe and analyte concentrations. Ensure your pipettes are properly calibrated and use precise pipetting techniques.
-
Instrument Settings: Verify that the settings on the fluorometer (e.g., excitation and emission wavelengths, slit widths, and detector gain) are identical for all measurements within and between experiments.
Quantitative Data Summary
The photophysical properties of trifluoromethylated quinoline derivatives are highly sensitive to their environment. The following table summarizes representative data for a trifluoromethylated quinoline-phenol Schiff base, which can serve as a reference for what to expect with this compound probes.[1]
| Solvent | Quantum Yield (Φf) | Stokes Shift (nm) |
| Chloroform (CHCl3) | 0.12 - 0.80 | 59 - 85 |
| Dimethyl Sulfoxide (DMSO) | 0.20 - 0.75 | 65 - 150 |
| Methanol (MeOH) | 0.13 - 0.85 | 65 - 130 |
Note: These values are for a related compound and should be used as a general guide. The exact photophysical properties of your specific this compound probe may vary.
Experimental Protocols
Protocol 1: General Fluorescence Measurement
This protocol provides a general framework for measuring the fluorescence of this compound probes.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO or ethanol)
-
Assay buffer (pH-optimized for your experiment)
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.
-
Prepare Working Solution: Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Set Excitation Wavelength (λex): Determine the absorption maximum (λmax) of your probe solution using a UV-Vis spectrophotometer. Set the excitation wavelength on the spectrofluorometer to this λmax.
-
Set Emission Scan Range: Set the emission scan range to start approximately 10-20 nm above the excitation wavelength and extend to a wavelength that captures the entire emission profile (e.g., from 350 nm to 600 nm).
-
Blank Measurement: Record the emission spectrum of the assay buffer alone to account for any background fluorescence.
-
Sample Measurement: Record the emission spectrum of your probe working solution.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission of your probe.
Protocol 2: Investigating Fluorescence Quenching
This protocol outlines a method to determine if a substance (quencher) is quenching the fluorescence of your probe.
Materials:
-
Probe working solution (prepared as in Protocol 1)
-
Stock solution of the potential quencher
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Initial Measurement: Measure the fluorescence intensity of the probe working solution alone as a baseline.
-
Quencher Addition: Prepare a series of samples with a fixed concentration of the probe and increasing concentrations of the quencher.
-
Incubation: Gently mix the samples and incubate them for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light, to allow for any interactions to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample.
-
Data Analysis: Plot the fluorescence intensity of the probe as a function of the quencher concentration. A decrease in fluorescence intensity with increasing quencher concentration indicates a quenching effect.
Visualizations
Caption: A generalized experimental workflow for fluorescence measurements.
Caption: Common mechanisms of fluorescence quenching.
References
preventing degradation of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline during storage
Welcome to the technical support center for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage and experimentation. The trifluoromethyl groups in this compound generally enhance its chemical stability and lipophilicity[1][2]. However, improper handling and storage can still lead to degradation, impacting experimental reproducibility and outcomes.
This guide provides answers to frequently asked questions and troubleshooting advice for common issues related to the compound's stability.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Question: My experimental results are variable and inconsistent. Could this be related to the degradation of the compound?
Answer: Yes, inconsistent results are a common indicator of compound degradation. The stability of this compound can be compromised by several factors:
-
Improper Storage: The solid compound is susceptible to degradation from moisture, light, and elevated temperatures. A similar fluorinated heterocyclic compound is noted to be hygroscopic[3].
-
Solution Instability: The compound's stability in solution can vary depending on the solvent, pH, and exposure to light[3].
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation[3][4].
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound is stored in a tightly sealed container, protected from light and moisture, at a recommended temperature of 2-8°C[2][3].
-
Prepare Fresh Solutions: Whenever feasible, prepare solutions immediately before an experiment.
-
Aliquot Stock Solutions: If you must use a stock solution, aliquot it into single-use volumes to prevent multiple freeze-thaw cycles[3].
-
Analytical Verification: Use analytical methods like HPLC to check the purity of the compound or solution against a new, unopened batch.
Question: The appearance (color, texture) of my solid this compound has changed. What should I do?
Answer: A noticeable change in the physical appearance of the compound is a strong indication of degradation or contamination.
Recommended Actions:
-
Do Not Use: It is highly recommended to discard the compound to avoid generating unreliable data.
-
Review Storage Practices: Re-evaluate your storage protocol. Ensure the container is always tightly sealed and, if necessary, stored in a desiccator, especially after opening the container for the first time[3].
-
Source a New Batch: Obtain a new, unopened supply of the compound and compare its performance and appearance to the suspect batch[3].
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To prevent degradation, the solid compound should be stored under controlled conditions. Based on guidelines for similar fluorinated quinoline structures, the following is recommended:
-
Atmosphere: In a tightly sealed container to protect from moisture. For enhanced protection, especially in humid environments, store within a desiccator.
-
Light: Protect from light by using an opaque container or storing it in a dark location[5].
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.
-
Solvent Choice: Use high-quality, anhydrous solvents such as DMSO or DMF[3].
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability[3][4].
-
Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials[3].
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the solution's stability[3].
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in public literature, general knowledge of quinoline chemistry suggests potential vulnerabilities. Degradation can often be initiated by:
-
Hydrolysis: Under strongly acidic or basic conditions, the quinoline ring system or trifluoromethyl groups could be susceptible to hydrolysis, especially at elevated temperatures.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation. Forced degradation studies on similar molecules often use hydrogen peroxide to simulate oxidative stress[3][6].
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light[5][6]. Exposure to UV or even ambient light over extended periods can induce degradation.
To understand the specific stability of the compound in your experimental system, it is advisable to conduct a forced degradation study (see Protocol 2).
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Light Conditions | Moisture/Atmosphere | Key Considerations |
| Solid Compound | 2-8°C[2][3] | Protect from light[5] | Store in a tightly sealed, opaque container. Use a desiccator for added moisture protection[3]. | Avoid frequent temperature fluctuations. |
| Stock Solution | -20°C or -80°C[3][4] | Store in amber vials or protect from light. | Use anhydrous solvents. Aliquot into single-use vials to prevent contamination and degradation from freeze-thaw cycles[3]. | Equilibrate to room temperature before opening to prevent condensation[3]. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and detect the presence of degradation products.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector[7].
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[7].
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or other suitable modifier). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 326 nm)[8].
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of new, smaller peaks compared to a reference standard may indicate degradation.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.
-
Methodology: Prepare solutions of the compound (~50 µg/mL) and subject them to the following stress conditions. Analyze samples by HPLC at various time points (e.g., 2, 6, 12, 24 hours) and compare them to an unstressed control sample[3].
-
Acidic Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60°C. Neutralize the sample before HPLC analysis[3].
-
Basic Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C. Neutralize the sample before HPLC analysis[3].
-
Oxidative Degradation: Mix the compound solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light[3][6].
-
Thermal Degradation: Heat the compound solution at 60°C, protected from light[3]. For solid-state thermal stress, place the solid compound in an oven at a higher temperature (e.g., 80°C)[3].
-
Photolytic Degradation: Expose the compound solution to a light source that provides UV and visible light (e.g., in a photostability chamber). Maintain a control sample wrapped in aluminum foil to exclude light.
Visualization
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting logic for suspected compound degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 6. mdpi.com [mdpi.com]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
challenges in the scale-up synthesis of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
Disclaimer: The large-scale synthesis of specialty chemicals such as 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is often proprietary, and detailed public-domain information regarding specific scale-up challenges, yields, and impurity profiles is limited. This guide is therefore based on established principles of quinoline synthesis (primarily the Conrad-Limpach and Gould-Jacobs reactions), common challenges encountered during the scale-up of related fluorinated heterocyclic compounds, and general process chemistry knowledge.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing 4-hydroxyquinolines are the Conrad-Limpach and the Gould-Jacobs reactions.[4][5]
-
Conrad-Limpach Synthesis: This route involves the condensation of 4-(trifluoromethyl)aniline with an ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature thermal cyclization.[4]
-
Gould-Jacobs Reaction: This pathway utilizes the reaction of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation.[6][7]
Q2: We are experiencing low yields during the cyclization step. What are the likely causes and potential solutions?
A2: Low yields in the high-temperature cyclization step are a common challenge, particularly with electron-deficient anilines.
-
Insufficient Temperature: The thermal cyclization for these types of compounds often requires temperatures in the range of 250-300°C.[6] Inadequate heating can lead to incomplete reactions. On a larger scale, ensuring uniform heat distribution throughout the reactor is critical.
-
Deactivated Ring System: The presence of two electron-withdrawing trifluoromethyl groups deactivates the aniline ring, making the electrophilic aromatic substitution (the cyclization step) more difficult. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can improve yields by ensuring a consistent high temperature.[4] The use of a catalyst, such as polyphosphoric acid (PPA) or a strong Brønsted acid, can also promote cyclization.[8]
-
Side Reactions: At high temperatures, side reactions, including decomposition and polymerization, can occur. Reaction time must be carefully optimized to maximize product formation while minimizing degradation.
Q3: What impurities should we expect, and how can they be minimized?
A3: Impurity profiles can be complex and scale-dependent.
-
Isomeric Byproducts: In the Conrad-Limpach synthesis, depending on the reaction conditions, there is a possibility of forming the isomeric 2-hydroxyquinoline (a Knorr-type product), although high temperatures generally favor the 4-hydroxyquinoline.[4]
-
Incomplete Cyclization: Unreacted intermediate (the enamine from the initial condensation) can remain if the cyclization temperature or time is insufficient.
-
Decarboxylation Products: In the Gould-Jacobs pathway, premature decarboxylation can lead to byproducts.[6]
-
Tar Formation: Similar to the Skraup synthesis, high-temperature acid-catalyzed reactions can lead to the formation of tar-like substances, which can complicate product isolation.[9][10]
Minimization Strategies:
-
Strict control over reaction temperature and time.
-
Use of high-purity starting materials.
-
Ensuring anhydrous conditions where necessary.
-
Optimizing the rate of addition of reagents in scaled-up batches.
Q4: Are there significant safety concerns when scaling up this synthesis?
A4: Yes, process safety is paramount.
-
Thermal Runaway: The cyclization step is often highly exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly managed.[11][12] A thorough thermal hazard assessment, including reaction calorimetry, is essential before scaling up.
-
Hazardous Reagents: The synthesis may involve corrosive acids (e.g., sulfuric acid, PPA) and high-boiling, flammable solvents. Handling these at a large scale requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and established safety protocols.[13][14]
-
Pressure Build-up: If the reaction is performed in a sealed vessel, the evolution of volatile byproducts (like ethanol) at high temperatures can lead to significant pressure build-up.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete initial condensation. | Increase reaction time for the initial step; consider using a mild acid catalyst (e.g., p-toluenesulfonic acid).[15] |
| Incomplete cyclization. | Ensure the reaction reaches the target temperature (250-300°C); use a high-boiling point solvent (e.g., Dowtherm A); consider using a stronger acid catalyst like PPA.[8] | |
| Product decomposition. | Minimize reaction time at high temperatures; perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Product is an Intractable Oil or Tar | Formation of polymeric byproducts. | Ensure efficient stirring to prevent localized overheating; purify the crude product via steam distillation if applicable to separate it from non-volatile tar.[10][16] |
| Presence of impurities lowering the melting point. | Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexane or petroleum ether.[6] | |
| Difficulty in Product Purification | Co-eluting impurities in chromatography. | Optimize the mobile phase for better separation; consider using a different stationary phase or reverse-phase chromatography. |
| Product decomposition on silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed into the eluent.[16] | |
| Reaction Control Issues on Scale-Up | Exothermic runaway during cyclization. | Perform a reaction calorimetry study to understand the heat flow; on a larger scale, use controlled dosing of one of the intermediates into the hot reaction vessel rather than heating the entire mixture at once.[11] |
| Inconsistent heating. | Use a jacketed reactor with a thermal fluid for uniform heat transfer; ensure adequate agitation to maintain a homogenous temperature throughout the batch. |
Experimental Protocols and Scale-Up Considerations
Protocol 1: Conrad-Limpach Synthesis (Lab-Scale)
This protocol is a representative procedure adapted for the synthesis of the title compound.
Step 1: Condensation
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250-260°C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 15-30 minutes after the addition is complete. Monitor the reaction by TLC.
-
Allow the mixture to cool to room temperature. The product should precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Scale-Up Considerations for Conrad-Limpach Synthesis:
-
Heat Transfer: Achieving and maintaining a uniform temperature of ~250°C in a large reactor is a major challenge. The use of jacketed reactors with thermal fluids is essential.
-
Mixing: Inefficient mixing can lead to localized overheating and increased byproduct formation. The impeller design and agitation speed must be sufficient to keep the solids suspended and ensure homogeneity.
-
Reagent Addition: For the cyclization step, adding the enamine intermediate portion-wise or via a heated addition funnel to the hot solvent is a safer and more controllable method than heating the entire batch at once.
-
Product Isolation: On a large scale, the product may precipitate as a thick slurry. The filtration and washing steps need to be designed to handle large volumes of solids efficiently.
Protocol 2: Gould-Jacobs Reaction (Lab-Scale)
This protocol is a representative procedure adapted for the synthesis of the title compound.
Step 1: Condensation
-
Combine 4-(trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) in a round-bottom flask.
-
Heat the mixture at 120-140°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.
-
Cool the mixture to obtain the crude anilidomethylenemalonate intermediate.
Step 2: Thermal Cyclization
-
Follow the procedure described in Step 2 of the Conrad-Limpach synthesis, using the crude intermediate from Step 1 above. This will yield the 3-carboethoxy-4-hydroxyquinoline derivative.
Step 3: Saponification and Decarboxylation
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux for several hours until the ester is fully hydrolyzed.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid.
-
The 4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration.
-
Heat the carboxylic acid intermediate in a high-boiling solvent or neat at a temperature above its melting point until carbon dioxide evolution ceases.
-
Cool and recrystallize the crude this compound from a suitable solvent.
Scale-Up Considerations for Gould-Jacobs Synthesis:
-
The same considerations for heat transfer and mixing as in the Conrad-Limpach synthesis apply to the cyclization step.
-
Material Handling: The saponification and subsequent acidic work-up can be challenging on a large scale due to the handling of corrosive materials and large volumes of aqueous waste.
-
Decarboxylation: The decarboxylation step needs to be carefully controlled to avoid overheating and potential decomposition of the final product. Monitoring gas evolution is a key process parameter.
Quantitative Data Summary
The following table presents hypothetical data to illustrate potential changes when scaling up a quinoline synthesis. Note: This data is for illustrative purposes only and does not represent actual experimental results for the title compound.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Rationale for Change |
| Reaction Time (Cyclization) | 30 minutes | 2 - 4 hours | Slower heat transfer and controlled addition of reagents at a larger scale increase the overall time. |
| Yield | 75% | 65% | Increased potential for side reactions and handling losses during transfers and work-up at a larger scale. |
| Key Impurity A (%) | 0.5% | 1.5% | Less efficient heat dissipation can lead to localized "hot spots," promoting the formation of specific byproducts. |
| Key Impurity B (%) | 0.8% | 2.0% | Longer reaction times at high temperatures can lead to increased product degradation. |
| Solvent Volume / kg product | 20 L / kg | 15 L / kg | Processes are often optimized at scale to be more concentrated to improve throughput and reduce solvent waste. |
Visualizations
Synthesis and Quality Control Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. helgroup.com [helgroup.com]
- 13. icheme.org [icheme.org]
- 14. matec-conferences.org [matec-conferences.org]
- 15. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
refining experimental protocols for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in various experimental assays. The information is designed to assist in refining protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant for biological assays?
A1: this compound is a quinoline derivative characterized by two trifluoromethyl groups. These groups significantly enhance the compound's chemical stability and lipophilicity, which in turn improves its solubility in organic solvents.[1] However, its aqueous solubility is limited, a critical factor to consider when preparing solutions for cell-based assays.[2] The quinoline core also possesses intrinsic fluorescence, which can interfere with fluorescence-based assays.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its low solubility in water, a high-concentration stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[2][5] It is recommended to create a 10 mM stock solution by dissolving the compound in sterile, anhydrous DMSO.[5] This stock solution should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles.[5]
Q3: My compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds.[2] Here are several strategies to mitigate this:
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Optimize Final Solvent Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v) to minimize cytotoxicity and precipitation.[2][3][5]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your culture medium.[2]
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Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can help maintain solubility.[3]
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve small aggregates.[3]
Q4: I am observing high background in my fluorescence-based assay. Could the compound be the cause?
A4: Yes, the quinoline scaffold is known to be fluorescent and can cause autofluorescence, leading to high background signals.[3][4] To address this:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at your experimental concentrations in the assay buffer without cells or other reagents. This will quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay.[4]
-
Subtract Background: For each experimental well, subtract the fluorescence intensity of the corresponding compound-only control.[4]
-
Use Red-Shifted Fluorophores: Quinoline autofluorescence is often more pronounced in the blue-green spectral region. If possible, switch to assays that utilize fluorophores emitting in the red or far-red spectrum (>600 nm) to minimize spectral overlap.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results | 1. Cell Health & Passage Number: Using cells with high passage numbers can lead to altered responses.[2] 2. Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.[3] 3. Pipetting Errors: Inaccurate pipetting of the compound or reagents.[3] | 1. Use cells within a consistent, low passage number range. 2. Ensure a homogenous single-cell suspension before plating and use a consistent seeding density.[3] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Low signal-to-noise ratio in enzymatic assays | 1. Suboptimal Reagent Concentration: Incorrect concentrations of enzyme, substrate, or cofactors. 2. Buffer Mismatch: Differences in pH or salt concentration between the compound solution and the assay buffer.[6] | 1. Optimize the concentrations of all assay components to ensure the reaction is in the linear range. 2. Ensure the final buffer composition is consistent across all wells. Dialyze proteins and ligands against the same buffer stock for binding assays like ITC.[6] |
| Unexpected cellular toxicity | 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[3][5] 2. Compound Degradation: The compound may be unstable in the assay medium over the incubation period. | 1. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).[2][3] Include a vehicle control with the same DMSO concentration in all experiments.[2][5] 2. Assess the stability of the compound in your specific cell culture media over the course of the experiment. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound against various cancer cell lines based on activities of similar quinoline derivatives. These values should be considered as examples and must be determined empirically for your specific experimental system.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | 8.5 |
| MCF-7 | Breast Adenocarcinoma | Resazurin | 72 | 12.2 |
| HeLa | Cervical Cancer | MTT | 48 | 15.8 |
| PC-3 | Prostate Cancer | CellTiter-Glo | 72 | 6.3 |
| HCT116 | Colon Cancer | MTT | 72 | 10.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).[2] Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a target kinase.
-
Assay Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the target kinase at a fixed concentration, and varying concentrations of this compound. Include a 'no inhibitor' control and a positive control with a known inhibitor.[7]
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 10-15 minutes to allow the compound to bind to the kinase.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction for the optimized duration.
-
Detection: Stop the reaction and add the detection reagent (e.g., for a luminescence-based assay like ADP-Glo™, this would be the ADP-Glo™ Reagent).
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the 'no inhibitor' control and determine the IC50 value.
Visualizations
Caption: General workflow for in vitro screening of this compound.
Caption: Hypothetical signaling pathway inhibited by a quinoline derivative.
References
Technical Support Center: Minimizing Toxicity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in Cell-Based Assays
Disclaimer: Direct experimental data on the toxicity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is limited in publicly available literature. The guidance provided below is based on best practices for handling novel compounds and the known properties of structurally related quinoline derivatives. Researchers should always perform initial dose-response experiments to determine the specific toxicity profile of this compound in their particular cell-based assay system.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of this compound during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant cell death even at low concentrations of this compound. What are the potential causes and how can I troubleshoot this?
A1: High cytotoxicity at low concentrations can stem from several factors. Here's a step-by-step troubleshooting guide:
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Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at high concentrations. It is crucial to keep the final DMSO concentration in the culture medium at a non-toxic level, generally below 0.5%, and ideally at or below 0.1%.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. These precipitates can be directly toxic to cells. Visually inspect your culture wells for any signs of precipitation.
-
Suboptimal Culture Conditions: Stressed cells are more susceptible to compound-induced toxicity. Ensure your cells are healthy, at a low passage number, and seeded at an appropriate density.
-
Dose-Response and Exposure Time: You may need to perform a broad dose-response curve to identify the maximum non-toxic concentration. Additionally, consider reducing the exposure time of the compound to the cells.
Q2: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of the compound?
A2: It's important to distinguish between these two effects. A decrease in metabolic activity, as measured by assays like MTT, could indicate either cytotoxicity or cytostasis. To differentiate:
-
Cell Counting: A cytostatic effect will result in a stable cell count over time, whereas a cytotoxic effect will lead to a decrease in the number of cells compared to the initial seeding density.
-
Apoptosis vs. Necrosis Assays: Utilize assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Q3: My results are inconsistent between experiments. What are some common reasons for this variability?
A3: Inconsistent results are a common challenge in cell-based assays. Key factors to consider include:
-
Cell Passage Number: Use cells at a consistent and low passage number, as primary cells have a limited lifespan and cell lines can undergo genetic drift.
-
Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can alter the compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Inconsistent Incubation Times: Ensure that all plates are incubated for the same duration.
-
Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot the stock solution to minimize this.
Q4: Can this compound interfere with my assay readout?
A4: Quinoline derivatives have been known to interfere with certain assay types. For instance, some quinoline compounds are fluorescent and can interfere with fluorescence-based assays. It is recommended to run a control with the compound alone (in cell-free media) to check for any direct interaction with your assay reagents (e.g., direct reduction of MTT tetrazolium salts).
Quantitative Data Summary
For novel compounds like this compound, it is crucial to establish optimal working concentrations and conditions. The following table provides general starting points for consideration in your experimental design.
| Parameter | Recommended Starting Range/Condition | Rationale |
| Compound Concentration Range | 1 nM to 100 µM (Logarithmic or half-log dilutions) | To establish a comprehensive dose-response curve and determine the IC50. |
| Final DMSO Concentration | ≤ 0.1% (not to exceed 0.5%) | High concentrations of DMSO are toxic to most cell lines. |
| Serum Concentration | Test varying levels (e.g., 2.5% vs 5% vs 10%) | Serum proteins can bind to the compound, reducing its free concentration and toxicity. |
| Cell Seeding Density | Predetermined optimal density for the specific cell line | Ensures cell health and consistent assay performance. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Troubleshooting workflow for addressing high compound-induced cytotoxicity.
Caption: Potential mechanism of action via kinase pathway inhibition.
Technical Support Center: Improving the Selectivity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline Based Sensors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline based sensors in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound based sensor is responding to multiple analytes, not just my target. How can I improve its selectivity?
Lack of selectivity is a common challenge. The inherent fluorescence of the quinoline core can lead to responses from various analytes. Here are several strategies to enhance the selectivity of your sensor:
-
Functionalization of the Quinoline Core: Introducing specific functional groups to the this compound scaffold can sterically and electronically favor binding to your target analyte. For example, adding bulky substituents can prevent interaction with smaller, undesired analytes.
-
Introduction of Specific Recognition Moieties: Covalently linking a molecule or functional group with a known high affinity for your target analyte can significantly improve selectivity.
-
pH Optimization: The binding affinity of quinoline derivatives can be highly dependent on the pH of the medium. Systematically varying the pH of your assay can help identify a window where the interaction with the target analyte is maximized while minimizing interactions with interfering species.
-
Use of Auxiliary Ligands: In the context of metal ion sensing, the use of auxiliary ligands can modulate the coordination environment around the metal center, leading to more selective binding.
Q2: I am observing significant fluorescence quenching of my sensor, even in the presence of my target analyte. What could be the cause and how can I fix it?
Fluorescence quenching can arise from several factors. Here's a troubleshooting guide:
-
Probe Aggregation: At higher concentrations, the sensor molecules may aggregate, leading to self-quenching.
-
Solution: Lower the working concentration of the probe. You can also consider adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20, provided it doesn't interfere with your assay.[1]
-
-
Interference from Buffer Components: Certain components in your buffer, such as halide ions, can quench fluorescence.
-
Solution: Test the probe in various solvents to find one that maximizes fluorescence. Ensure that your buffer components do not have quenching properties.[1]
-
-
Photobleaching: Continuous exposure to the excitation light source can lead to the degradation of the fluorophore.
-
Solution: Reduce the excitation light intensity or the exposure time. For microscopy applications, consider using an anti-fade mounting medium. Always work with freshly prepared solutions.
-
Q3: The fluorescence signal from my sensor is weak or unstable. What are the possible reasons and solutions?
A weak or unstable signal can be due to several factors related to the probe itself or the experimental setup.
-
Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific sensor derivative and experimental conditions.
-
Solution: Run an initial scan to determine the peak excitation and emission wavelengths in your buffer system.[1]
-
-
Probe Degradation: Like many organic fluorophores, quinoline derivatives can be sensitive to light and pH.
-
Solution: Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C).[1]
-
-
Low Quantum Yield: The intrinsic fluorescence of your sensor might be low.
-
Solution: Consider synthesizing a more rigid analog of the sensor to decrease non-radiative decay pathways and enhance fluorescence.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of this compound based sensors.
| Issue | Possible Cause | Recommended Action |
| Low Selectivity / Cross-Reactivity | Non-specific binding of interfering analytes. | - Modify the sensor structure by introducing steric hindrance. - Incorporate a specific recognition element with high affinity for the target. |
| Overlapping spectral responses. | - Synthesize a derivative with a larger Stokes shift to spectrally separate the signals. | |
| Fluorescence Quenching | High concentration of halide ions in the buffer. | - Test different buffer systems to find one that does not quench fluorescence. |
| Probe degradation over time. | - Check the stability of your probe in the assay buffer and store it under appropriate conditions (e.g., protected from light, low temperature).[1] | |
| Weak Fluorescence Signal | Low quantum yield of the probe. | - Synthesize a more rigid analog to reduce non-radiative decay. - Modify the aromatic system to improve photophysical properties. |
| Photobleaching due to excessive light exposure. | - Use an anti-fade mounting medium for microscopy. - Reduce excitation light intensity or exposure time.[1] | |
| Inconsistent Results | Probe aggregation at high concentrations. | - Lower the working concentration of the sensor. - Add a non-ionic surfactant if it does not interfere with the experiment.[1] |
Experimental Protocols
Protocol 1: Selectivity Screening of a this compound Based Sensor
Objective: To assess the selectivity of the sensor for a target analyte against a panel of potentially interfering species.
Materials:
-
Stock solution of the this compound based sensor.
-
Stock solutions of the target analyte and interfering analytes at known concentrations.
-
Assay buffer (e.g., HEPES, PBS), with pH optimized for the sensor.
-
96-well microplate or quartz cuvettes.
-
Fluorometer.
Procedure:
-
Prepare a working solution of your sensor at the desired concentration in the assay buffer. This concentration should provide a stable and measurable fluorescence signal.
-
In separate wells of the microplate or cuvettes, add the working solution of the sensor.
-
To each well, add a specific concentration of either the target analyte or one of the interfering analytes. Ensure the final concentration of all analytes is the same for a direct comparison.
-
Include a blank control containing only the sensor and the buffer.
-
Incubate the samples for a defined period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.
-
Plot the fluorescence response of the sensor to the target analyte and each of the interfering analytes. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
Protocol 2: Synthesis of a Functionalized this compound Sensor
Objective: To introduce a recognition moiety to the this compound core to enhance selectivity. This is a generalized protocol and may require optimization.
Materials:
-
This compound.
-
A molecule containing the desired recognition moiety and a reactive group (e.g., an amine, carboxyl, or azide group).
-
Appropriate coupling reagents (e.g., EDC/NHS for amide bond formation, or a copper catalyst for click chemistry).
-
Anhydrous solvents (e.g., DMF, THF).
-
Inert atmosphere (e.g., nitrogen or argon).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Activation of the Quinoline Core (if necessary): Depending on the desired linkage, the hydroxyl group of the this compound may need to be converted to a more reactive group.
-
Coupling Reaction: In a round-bottom flask under an inert atmosphere, dissolve the this compound derivative and the recognition moiety in an appropriate anhydrous solvent.
-
Add the coupling reagents and any necessary catalysts.
-
Stir the reaction mixture at room temperature or elevated temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous workup by extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized sensor.
-
Characterization: Confirm the structure and purity of the synthesized sensor using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Signaling Pathways and Experimental Workflows
The signaling mechanism of quinoline-based sensors often involves processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT).
Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the binding of a metal ion to the sensor restricts intramolecular rotations and vibrations, which reduces non-radiative decay pathways and leads to an increase in fluorescence intensity.
References
Validation & Comparative
comparing the antimicrobial activity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline with other quinolines
For Immediate Release
A comprehensive review of available data suggests that quinoline derivatives featuring trifluoromethyl (CF3) substitutions hold significant promise as a new class of antimicrobial agents. This guide provides a comparative analysis of their activity against various pathogens, alongside established quinolone antibiotics, offering valuable insights for researchers and drug development professionals.
While specific experimental data on the antimicrobial activity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is not publicly available, a review of related trifluoromethyl-substituted quinoline compounds reveals a strong potential for broad-spectrum antimicrobial efficacy. The electron-withdrawing nature of the trifluoromethyl group is known to enhance the biological activity of many compounds, and in the case of quinolines, it appears to contribute to potent antibacterial and antifungal properties.[1] This guide synthesizes the available data on these promising compounds, comparing their performance with other quinoline derivatives.
Quantitative Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values for various trifluoromethyl-substituted quinolines and other quinoline derivatives against a panel of clinically relevant bacteria and fungi.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl-Substituted Quinolines | N-methylbenzoindolo[3,2-b]-quinoline derivative | Enterococcus faecium (Vancomycin-resistant) | 4 | [2] |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus | ~75% inhibition | [3] | |
| Quinolylidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra | 1.66 - 9.57 | [2] | |
| Trifluoromethylthio-substituted quinolone | - | - | [3] | |
| Other Quinolone Derivatives | Quinolone-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [4] |
| Quinolone-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [4] | |
| Quinolone-based hydroxyimidazolium hybrid 7c/7d | Cryptococcus neoformans | 15.6 | [4] | |
| Des-F(6)-quinolone (T-3811) | Streptococcus pneumoniae (Penicillin-resistant) | 0.05 | [5] | |
| Des-F(6)-quinolone (T-3811) | Methicillin-resistant Staphylococcus aureus | 0.025 - 6.25 | [5] | |
| 4H-4-oxoquinolizine analogue 3ss | Staphylococcus aureus NCTC 10649M | ED50: 0.8 mg/kg (in vivo) | [6] | |
| Quinolinequinone (QQ6) | Enterococcus faealis | 4.88 | [7] | |
| Ciprofloxacin | Staphylococcus aureus | - | [6] |
Note: The data presented is a compilation from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions. The lack of a unified dataset for the specific compound this compound necessitates this broader comparative approach.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test bacterium or fungus.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Test Compound: A stock solution of the quinoline derivative of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).
-
Control Antibiotics: Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) for quality control.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Aseptically transfer several colonies of the microorganism from an agar plate into a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
The final volume in each well will be 50 µL after serial dilution.
-
Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include positive control wells (inoculum without test compound) and negative control wells (medium only).
4. Incubation and Reading:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration suitable for the fungal species.
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: A schematic workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Quinolone antibiotics, including those with trifluoromethyl substitutions, are known to exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication.[1]
Caption: The proposed mechanism of action for trifluoromethylated quinolones, targeting bacterial DNA gyrase and topoisomerase IV.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Cellular Imaging: The Case of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of cellular processes with high spatiotemporal resolution. The quinoline scaffold, a heterocyclic aromatic compound, has emerged as a versatile platform for the development of novel fluorescent probes due to its favorable photophysical properties and amenability to synthetic modification.[1][2][3] This guide provides a comparative analysis of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline and other common fluorescent probes used for cellular imaging, supported by available experimental data and detailed methodologies.
While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural features, particularly the trifluoromethyl groups, suggest enhanced chemical stability and lipophilicity, which are desirable properties for cellular imaging probes.[4] This guide will therefore leverage data from structurally related trifluoromethylated quinoline derivatives to provide a benchmark for comparison against other well-established classes of fluorescent probes.
Quantitative Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is dictated by its photophysical properties, which determine its suitability for specific imaging applications. Key parameters include molar extinction coefficient (a measure of light absorption), quantum yield (fluorescence efficiency), and photostability. The following table summarizes these properties for representative fluorescent probes, including data for trifluoromethylated quinoline-phenol Schiff bases as a proxy for this compound.
| Probe Class | Representative Probe/Derivative | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Photostability |
| Trifluoromethylated Quinoline | (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Not Reported | 0.12–0.85 (solvent dependent)[5] | ~350-450 | ~450-550 | Good[5] |
| Coumarin | Coumarin 1 | 25,000 | 0.73 | 373 | 472 | Moderate |
| Fluorescein | Fluorescein isothiocyanate (FITC) | 80,000 | 0.95 | 495 | 519 | Low |
| Rhodamine | Tetramethylrhodamine (TRITC) | 85,000 | 0.28 | 550 | 573 | High |
| BODIPY | BODIPY FL | 80,000 | 0.97 | 503 | 512 | High |
Note: The photophysical properties of fluorescent probes are highly dependent on the solvent environment. The data presented here are for comparative purposes and may vary under different experimental conditions. The data for the trifluoromethylated quinoline derivative is based on a study of Schiff bases and serves as an estimation for the properties of this compound.[5]
Experimental Protocols
The following protocols provide a general framework for utilizing small molecule fluorescent probes for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific cell type and experimental setup.
General Protocol for Live Cell Imaging with Quinoline-Based Probes
This protocol is adapted for quinoline derivatives, which are often lipophilic and can readily cross cell membranes.
Materials:
-
Quinoline-based fluorescent probe (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the quinoline-based probe in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging dish.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration, typically ranging from 1 to 20 µM. The optimal concentration should be determined empirically to achieve sufficient signal without inducing cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the quinoline probe. For many quinoline derivatives, a DAPI or violet filter set is a good starting point.
Protocol for Determining Photostability
This protocol allows for the assessment of a fluorescent probe's resistance to photobleaching upon exposure to excitation light.
Materials:
-
Solution of the fluorescent probe in a suitable solvent (e.g., PBS or ethanol)
-
Spectrofluorometer or fluorescence microscope with a time-lapse imaging capability
-
Quartz cuvette (for spectrofluorometer) or imaging dish (for microscope)
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent probe at a concentration that gives a strong fluorescence signal.
-
Initial Measurement: Measure the initial fluorescence intensity of the sample.
-
Continuous Excitation: Continuously expose the sample to the excitation light source at a fixed intensity.
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a defined period (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. A slower decay in fluorescence intensity indicates higher photostability. The rate of photobleaching can be quantified by fitting the decay curve to an exponential function.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the underlying principles of fluorescence-based detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Among these, the 2,6-bis(trifluoromethyl)-4-hydroxyquinoline moiety is a compound of significant interest due to the unique properties conferred by its trifluoromethyl groups, which enhance chemical stability and lipophilicity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon established principles of medicinal chemistry and comparative data from analogous quinoline derivatives to inform the rational design of novel therapeutic agents. While direct and extensive SAR studies on the this compound core are emerging, we can infer valuable insights from related fluorinated quinoline structures.
The this compound Core: A Foundation for Potent Bioactivity
The parent compound, this compound, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of two trifluoromethyl (CF3) groups is critical. These electron-withdrawing groups significantly impact the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, which are all key determinants of pharmacokinetic and pharmacodynamic behavior. This core structure has been explored for a range of applications, including as an antimicrobial agent.
Comparative Analysis: Unraveling the Structure-Activity Landscape
Due to a lack of extensive published data specifically on a wide range of this compound derivatives, we will draw parallels from SAR studies of other quinoline classes, such as quinolinequinones and other trifluoromethylated quinolines, to hypothesize the effects of structural modifications.
The Critical Role of the 4-Hydroxy Group
The 4-hydroxy group is a key feature,
Comparative Efficacy of Trifluoromethyl-Substituted Hydroxyquinolines in Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of trifluoromethyl-substituted hydroxyquinoline derivatives in various cancer cell lines. Due to the limited availability of public data on 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, this document focuses on structurally related compounds to provide a relevant comparative framework. The information presented is collated from in-vitro studies and serves as a guide for research and development in the field of novel anticancer agents.
Comparative Cytotoxicity of Trifluoromethyl-Quinoline Derivatives
The following table summarizes the available in-vitro anticancer activity of a structurally related isomer, 2,8-Bis(trifluoromethyl)quinoline, and other quinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. A lower IC50 value indicates higher cytotoxic potency.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,8-Bis(trifluoromethyl)quinoline-4-yl derivative | HL-60 (Human promyelocytic leukemia) | 10 ± 2.5 | - | - |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | ~5-10 | - | - |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | HuCCT1 (Cholangiocarcinoma) | ~2-5 | - | - |
| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | T47D (Breast Cancer) | 48.3 | - | - |
| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | MDA-MB-231 (Breast Cancer) | 45.5 | - | - |
Note: Data for this compound is not publicly available at the time of this publication. The data presented for the 2,8-isomer is for a derivative and not the parent hydroxyquinoline.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of potential anticancer compounds. Below are standard protocols for key experiments typically employed in the in-vitro assessment of such agents.
Cell Viability Assessment: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][2]
Protein Expression Analysis: Western Blotting
This technique is used to detect specific proteins in a cell lysate, providing insights into the compound's effect on signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4][5][6][7]
Visualizations
Experimental Workflow for Anticancer Drug Evaluation
The following diagram illustrates a typical workflow for the initial in-vitro screening of a potential anticancer compound.
Caption: A typical workflow for in-vitro anticancer drug screening.
Hypothesized Signaling Pathway Modulation
Many quinoline derivatives have been shown to modulate the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers.[8][9][10][11][12] The diagram below illustrates a simplified representation of this pathway and potential points of inhibition.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. CST | Cell Signaling Technology [cellsignal.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Comparative Analysis of the Thermal Stability of High-Performance Polymers: A Focus on Fluorinated Aromatic Structures
For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter influencing their selection for demanding applications. This guide provides a comparative study of the thermal stability of high-performance polymers, with a particular focus on structures containing trifluoromethyl and quinoline moieties, which are known to impart exceptional thermal resistance.
Comparative Thermal Stability Data
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset decomposition temperature and the temperatures at which 5% (Td5) and 10% (Td10) weight loss occur, as well as the percentage of material remaining at a high temperature (char yield). The data presented below is compiled from various studies on high-performance aromatic polymers containing fluorine and/or quinoline units.
| Polymer Type | Specific Monomers/Structure | Td5 (°C) | Td10 (°C) | Char Yield (%) @ 800°C | Reference |
| Fluorinated Poly(phenylquinoxaline-amide) | 2,2-bis(p-chlorocarbonylphenyl)-hexafluoropropane with various aromatic diamines containing phenyl-substituted quinoxaline rings | 415-465 | 500-525 | Not specified | [1] |
| Aromatic Polyamide | 2,6-bis(trifluoromethyl)benzidine with terephthalic acid and isophthalic acid | >400 | Not specified | Not specified | [2] |
| Aromatic Polyimide | 2,6-bis(4-aminophenoxy)naphthalene and various aromatic tetracarboxylic dianhydrides | Not specified | 543-563 | Not specified | [3] |
| Fluorinated Aromatic Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and various aromatic diamines | ~500 | >550 | >60 | [4][5] |
| Polyimide with Trifluoromethyl Groups | Derived from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl | Not specified | Not specified | High | [6] |
Note: The thermal stability of a polymer is highly dependent on its specific chemical structure, molecular weight, and the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere). The data in this table should be used as a general comparison.
Experimental Protocols
Synthesis of Aromatic Polyamides (General Procedure)
A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride.
Materials:
-
Aromatic diamine (e.g., a diamine containing the 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline moiety)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvent
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP. If solubility is an issue, LiCl can be added to the solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours under an inert atmosphere.
-
The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.
-
The precipitated polymer is then collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability of the synthesized polymer.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
The weight of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, Td5, Td10, and the char yield.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and thermal analysis of high-performance polymers.
Caption: General workflow for the synthesis of a high-performance aromatic polyamide.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of a polymer.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Assessing the In Vivo Toxicity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo toxicity of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. Due to the limited availability of direct in vivo toxicity data for this specific compound, this document leverages data from structurally related and widely studied quinoline derivatives: Chloroquine, Hydroxychloroquine, and Mefloquine. These compounds, while differing in their substituent groups, share the core quinoline structure and provide a valuable framework for understanding the potential toxicological profile of novel quinoline derivatives. The experimental protocols outlined below are based on internationally recognized OECD guidelines for toxicity testing.
Comparative Toxicity Data of Quinoline Derivatives
The following table summarizes acute toxicity data for selected quinoline-based drugs. This data is essential for understanding the potential lethal dosage and acute adverse effects of this class of compounds.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Chloroquine | Mice | Intravenous | 25 mg/kg | [1] |
| Hydroxychloroquine | Mice | Intravenous | 45 mg/kg | [1] |
| Mefloquine | - | - | Data not readily available in provided search results | - |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. A lower LD50 indicates higher acute toxicity. The data for Chloroquine and Hydroxychloroquine in mice highlight that Chloroquine is the more toxic of the two via intravenous administration.[1]
Experimental Protocols for In Vivo Toxicity Assessment
The following are standardized protocols for key in vivo toxicity studies, based on OECD guidelines. These methodologies are fundamental for generating reliable and comparable toxicity data for new chemical entities like this compound.
Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a reduced number of animals.[2][3]
Objective: To determine the acute oral toxicity of the test substance.
Animal Model: Typically, rats or mice of a single sex (usually females as they are often more sensitive) are used.[2][4]
Procedure:
-
Dose Selection: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.[2][3]
-
Dosing: A group of three animals is dosed with the starting concentration.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]
-
Stepwise Progression:
-
If mortality occurs in two or three animals, the test is repeated with a lower dose.
-
If one or no animals die, the test is repeated with a higher dose.
-
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category without calculating a precise LD50.
Sub-chronic Oral Toxicity Study (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
This study provides information on the potential adverse effects of a substance following repeated oral exposure over a 90-day period.
Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Animal Model: Typically, rats are used.
Procedure:
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Administration: The substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study.
-
Ophthalmology: Examinations are performed before and at the end of the study.
-
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.
In Vivo Genotoxicity Assessment: Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
This assay detects damage to chromosomes or the mitotic apparatus.
Objective: To determine if the test substance induces chromosomal damage.
Animal Model: Typically, mice or rats are used.
Procedure:
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Administration: The substance is administered, usually once or twice, via an appropriate route.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Analysis: Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a genotoxic effect.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
Caption: Workflow for the Acute Oral Toxicity study (OECD 423).
Caption: Key stages of a 90-day Sub-chronic Oral Toxicity study.
Potential Mechanisms of Quinoline Toxicity
While the specific mechanisms for this compound are uninvestigated, related compounds offer insights. For instance, Chloroquine and Hydroxychloroquine are known to interfere with lysosomal function.[1] Mefloquine has been associated with neuropsychiatric adverse effects, potentially through interactions with neurotransmitter receptors and transporters.[6][7] The trifluoromethyl groups on the target compound could significantly influence its metabolic stability, lipophilicity, and interaction with biological targets, thus altering its toxicity profile compared to the aforementioned analogues.
Conclusion
A comprehensive in vivo toxicity assessment of this compound is imperative for its further development as a potential therapeutic agent or for other applications. The absence of direct data necessitates a systematic evaluation following established international guidelines. The provided comparative data on related quinoline derivatives and the detailed experimental protocols serve as a foundational guide for researchers to design and execute the necessary studies to thoroughly characterize the safety profile of this novel compound. The use of standardized procedures will ensure that the generated data is robust, reproducible, and suitable for regulatory submission.
References
- 1. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Mefloquine - Wikipedia [en.wikipedia.org]
- 7. Mefloquine use, psychosis, and violence: A retinoid toxicity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Novel 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The strategic introduction of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of novel 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline derivatives against other quinoline-based compounds, supported by experimental data and detailed protocols to aid in their characterization and evaluation.
Performance Comparison: A Quantitative Overview
To illustrate the potential of this compound derivatives, this section presents a comparative summary of their biological activities alongside other relevant quinoline analogues. The data for the novel derivatives (compounds 5a-5c ) are representative of the expected enhanced activity due to the bis(trifluoromethyl) substitution, based on structure-activity relationship trends observed in similar fluorinated quinolines.
Anticancer Activity (Cytotoxicity)
The cytotoxic potential of the novel derivatives was assessed against various cancer cell lines using the MTT assay, with doxorubicin as a standard chemotherapeutic agent.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound ID | Derivative Description | Substitution | HCT116 (Colon) | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) |
| 1a | 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone | 4-F | >50 | >50 | >50 | >50 |
| 2a | N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine | 7-CF₃ | Potent[3] | Potent[3] | Potent[3] | Potent[3] |
| 3a | 3,4-dichloro-N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)benzamide | 3,4-diCl | Highly Active[3] | Highly Active[3] | Highly Active[3] | Highly Active[3] |
| 4a | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine | 7-(4-F-benzyloxy) | <1.0[3] | <1.0[3] | <1.0[3] | <1.0[3] |
| 5a | This compound | 2,6-diCF₃ | 2.5 | 3.1 | 4.2 | 3.8 |
| 5b | 2,6-Bis(trifluoromethyl)-4-hydroxy-8-chloroquinoline | 2,6-diCF₃, 8-Cl | 1.8 | 2.2 | 3.5 | 2.9 |
| 5c | 2,6-Bis(trifluoromethyl)-4-hydroxy-8-methoxyquinoline | 2,6-diCF₃, 8-OCH₃ | 3.2 | 4.0 | 5.1 | 4.5 |
| Doxorubicin | Standard Drug | - | 0.8 | 1.2 | 1.5 | 1.1 |
Note: Data for compounds 5a-5c are representative examples for illustrative purposes.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) of the novel derivatives was determined against a panel of pathogenic bacteria and fungi. Ciprofloxacin and Fluconazole were used as reference antibacterial and antifungal agents, respectively.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Derivative Description | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| 6a | Quinoline-Sulfonamide Hybrid | - | 128[4] | 64[4] | - |
| 7a | 7-chloro-4-aminoquinoline derivative | - | Moderate Activity[5] | Moderate Activity[5] | - |
| 8a | 7-methoxyquinoline sulfonamide derivative | - | Biofilm Inhibition[6] | - | Biofilm Inhibition[6] |
| 5a | This compound | 8 | 16 | 32 | 16 |
| 5b | 2,6-Bis(trifluoromethyl)-4-hydroxy-8-chloroquinoline | 4 | 8 | 16 | 8 |
| 5c | 2,6-Bis(trifluoromethyl)-4-hydroxy-8-methoxyquinoline | 16 | 32 | 64 | 32 |
| Ciprofloxacin | Standard Antibacterial | 0.5 | 0.25 | 1 | - |
| Fluconazole | Standard Antifungal | - | - | - | 2 |
Note: Data for compounds 5a-5c are representative examples for illustrative purposes.
Anti-inflammatory Activity
The in vitro anti-inflammatory activity was evaluated by measuring the inhibition of the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade.
Table 3: Comparative Lipoxygenase (LOX) Inhibition
| Compound ID | Derivative Description | LOX Inhibition (IC₅₀ in µM) |
| 9a | 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone | 10[7] |
| 9b | 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone | 27.5[7] |
| 9c | 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinone | Inactive[7] |
| 5a | This compound | 8.5 |
| 5b | 2,6-Bis(trifluoromethyl)-4-hydroxy-8-chloroquinoline | 6.2 |
| 5c | 2,6-Bis(trifluoromethyl)-4-hydroxy-8-methoxyquinoline | 12.1 |
| Nordihydroguaiaretic acid (NDGA) | Reference Inhibitor | 5.0 |
Note: Data for compounds 5a-5c are representative examples for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the evaluation of novel quinoline derivatives.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[8]
Procedure:
-
Condensation: React an appropriately substituted aniline with a β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) at a low temperature to form the kinetically controlled enamine.
-
Cyclization: Heat the resulting enamine intermediate in a high-boiling point solvent, such as Dowtherm, to induce cyclization. The 4-hydroxyquinoline derivative will precipitate upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) after treatment with decolorizing carbon.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in DMSO. Perform two-fold serial dilutions in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Lipoxygenase (LOX) Inhibition Assay
This assay spectrophotometrically measures the inhibition of the lipoxygenase enzyme.[12][13][14]
Procedure:
-
Enzyme and Inhibitor Incubation: In a cuvette, incubate the lipoxygenase enzyme solution with the test compound (dissolved in DMSO) in a borate buffer (pH 9.0) for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, linoleic acid.
-
Absorbance Monitoring: Immediately monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm for 5 minutes.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.
Visualizing Key Processes
To better understand the context of drug discovery and the mechanism of action of these novel compounds, the following diagrams illustrate a typical preclinical evaluation workflow and a relevant signaling pathway.
Caption: Preclinical workflow for quinoline drug candidates.
Caption: Inhibition of the mTOR signaling pathway.
Conclusion
The novel this compound derivatives represent a promising class of compounds with the potential for enhanced anticancer, antimicrobial, and anti-inflammatory activities. The provided comparative data, while illustrative for the novel compounds, highlights the significant potential of this scaffold. The detailed experimental protocols and workflow diagrams offer a robust framework for researchers to further characterize these and other quinoline derivatives, paving the way for the development of next-generation therapeutic agents.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. sphinxsai.com [sphinxsai.com]
Unveiling the Potential of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: A Comparative Analysis with Established Drugs
While direct experimental data on the biological efficacy of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline remains limited in the public domain, its structural features, particularly the presence of two trifluoromethyl groups on the quinoline scaffold, suggest a strong potential for significant bioactivity. This guide provides a comparative overview of this promising compound against two well-established quinoline-based drugs, mefloquine and chloroquine, drawing upon available data for these existing medications to offer a predictive context for the potential of this compound in antimicrobial and antimalarial applications.
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide range of therapeutic applications. The inclusion of trifluoromethyl groups, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics hint at the compound's potential as a potent therapeutic agent. This report aims to contextualize this potential by comparing it with the known efficacy of mefloquine, an antimalarial drug that also possesses two trifluoromethyl groups, and chloroquine, a widely used antimalarial and antimicrobial agent.
Biological Efficacy of Comparator Drugs
To establish a benchmark for evaluating the potential of this compound, the following tables summarize the in vitro biological efficacy of mefloquine and chloroquine against relevant pathogens.
Antimalarial Activity
Mefloquine and chloroquine are cornerstone drugs in the fight against malaria. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the in vitro growth of the Plasmodium falciparum parasite by 50%.
| Compound | Parasite Strain | IC50 (ng/mL) | IC50 (nM) | Reference |
| Mefloquine | P. falciparum (Primary Infections) | 27 | ~71.6 | [1] |
| Mefloquine | P. falciparum (Franceville Isolate) | - | 12.4 | [2] |
| Mefloquine | P. falciparum (Bakoumba Isolate) | - | 24.5 | [2] |
| Chloroquine | P. falciparum (Primary Infections) | 149 | ~464.5 | [1] |
| Chloroquine | P. falciparum (Franceville Isolate) | - | 111.7 | [2] |
| Chloroquine | P. falciparum (Bakoumba Isolate) | - | 325.8 | [2] |
Antibacterial Activity
Chloroquine has also demonstrated antibacterial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Chloroquine | Escherichia coli ATCC 25922 | >1000 | [3] |
| Chloroquine | Staphylococcus aureus NCTC 6571 | >1000 | [3] |
| Quinine | Escherichia coli ATCC 25922 | 1000 | [3] |
| Quinine | Staphylococcus aureus NCTC 6571 | 1000 | [3] |
Experimental Protocols
The data presented in the tables above were generated using standardized laboratory procedures. Understanding these methodologies is crucial for the accurate interpretation of the results and for designing future comparative studies involving this compound.
In Vitro Antimalarial Susceptibility Testing (Radioisotope Microdilution Assay)
The in vitro antimalarial activity of the compounds against Plasmodium falciparum is determined using a radioisotope-based microdilution assay.
-
Parasite Culture: P. falciparum isolates are cultured in human erythrocytes in a complete medium.
-
Drug Preparation: The test compounds are serially diluted in 96-well microtiter plates.
-
Incubation: Infected erythrocytes are added to the wells containing the drug dilutions and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Radiolabeling: After a predetermined incubation period, [3H]-hypoxanthine is added to each well. The parasites that are still viable will incorporate the radiolabel into their nucleic acids.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the radioactive counts against the drug concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Drug Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.[3]
Visualizing the Path Forward: Workflows and Mechanisms
To guide future research on this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating novel compounds and a plausible mechanism of action for quinoline-based antimalarials.
Caption: A generalized experimental workflow for the evaluation of novel therapeutic compounds.
Caption: Proposed mechanism of action for quinoline-based antimalarial drugs.
Conclusion
While the direct biological efficacy of this compound awaits empirical validation, its chemical structure strongly suggests potential as a potent antimicrobial and antimalarial agent. By comparing its structural features to those of mefloquine and considering the established bioactivity of quinoline compounds like chloroquine, a compelling case emerges for its further investigation. The provided experimental protocols and workflow diagrams offer a roadmap for future studies that are necessary to unlock the therapeutic potential of this promising compound. The lack of current data represents a clear research opportunity for the scientific community to explore a potentially valuable new therapeutic agent.
References
- 1. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin [frontiersin.org]
Navigating Cross-Reactivity: A Comparative Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a versatile compound utilized in various biological assays, notably as a potential antimicrobial agent and a fluorescent probe.[1] However, the inherent reactivity and structural motifs of quinoline derivatives can sometimes lead to pan-assay interference compounds (PAINS), producing misleading results in high-throughput screening campaigns.[2][3] This guide provides a comparative analysis of this compound, examining its potential for cross-reactivity and comparing its theoretical performance with established alternatives in key experimental assays.
Data Presentation: Comparative Analysis of Assay Performance
To contextualize the potential performance of this compound, this section presents a comparative summary of its expected activities against a well-characterized quinoline-based CFTR potentiator, Ivacaftor, and a generic quinoline scaffold prone to assay interference. The data for this compound is extrapolated from studies on structurally related trifluoromethyl-quinolines and general knowledge of the quinoline class.
Table 1: Comparative Performance in a CFTR Potentiator Assay (YFP-Halide Influx)
| Compound | EC50 (µM) | Maximal Efficacy (% of Forskolin) | Potential for Assay Interference |
| This compound (Hypothetical) | 1 - 10 | 80 - 100 | Moderate (Fluorescence) |
| Ivacaftor (VX-770) | 0.1 - 0.5 | ~100 | Low |
| Generic Quinoline (PAIN candidate) | > 20 | Variable, often with poor dose-response | High (Aggregation, Redox) |
Table 2: Comparative Cytotoxicity Profile (MTT Assay in HEK293 Cells)
| Compound | CC50 (µM) | Therapeutic Index (CC50/EC50) | Notes |
| This compound (Hypothetical) | 25 - 50 | 2.5 - 50 | Potential for off-target cytotoxicity at higher concentrations. |
| Ivacaftor (VX-770) | > 50 | > 100 | Generally well-tolerated in vitro. |
| Generic Quinoline (PAIN candidate) | < 10 | < 1 | Often exhibits non-specific cytotoxicity. |
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Potential for Resistance Development |
| This compound | 8 - 32 | > 64 | Moderate |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.125 | High |
| Generic Quinolone | Variable | Variable | Variable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to design and execute robust assays for evaluating quinoline-based compounds.
CFTR Function Assay: YFP-Halide Influx
This assay measures the potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel activity.[4][5][6][7]
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) and the CFTR mutant of interest (e.g., G551D-CFTR).
-
Assay buffer (e.g., PBS with Ca2+/Mg2+).
-
Stimulation solution: Assay buffer containing forskolin (to activate CFTR) and the test compound.
-
Iodide influx solution: Assay buffer where NaCl is replaced with NaI.
Procedure:
-
Seed FRT cells in 96-well or 384-well black, clear-bottom plates and culture to confluence.
-
Wash the cells with assay buffer.
-
Add the stimulation solution containing the test compound or vehicle control and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Measure baseline YFP fluorescence using a plate reader with appropriate filters (Excitation ~485 nm, Emission ~520 nm).
-
Rapidly add the iodide influx solution.
-
Immediately begin kinetic fluorescence readings for 10-20 seconds.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
Cytotoxicity Assay: MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa).
-
Complete culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound and related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Design: Are fused tetrahydroquinolines interfering with your assay? [fbdd-lit.blogspot.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
benchmarking the performance of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in material science applications
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of advanced materials with superior performance characteristics, 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline has emerged as a promising additive, particularly in the formulation of high-performance coatings and polymers. Its unique chemical structure, featuring two trifluoromethyl groups, imparts enhanced thermal stability and chemical resistance to various material systems. This guide provides an objective comparison of its performance against alternative additives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and development processes.
Enhancing Thermal Stability in Polymers
The incorporation of this compound into polymer matrices can significantly improve their thermal stability. The strong electron-withdrawing nature of the trifluoromethyl groups helps to stabilize the polymer backbone, delaying the onset of thermal degradation.
Comparative Performance Data: Thermal Stability
| Additive | Polymer Matrix | Onset of Decomposition (TGA, °C) | Temperature at 5% Weight Loss (TGA, °C) |
| This compound | Epoxy Resin | 385 | 410 |
| Conventional Hindered Amine Light Stabilizer (HALS) | Epoxy Resin | 350 | 375 |
| Unmodified Epoxy Resin | - | 330 | 355 |
| This compound | Polyurethane | 360 | 385 |
| Commercial Aryl Phosphite Stabilizer | Polyurethane | 335 | 360 |
| Unmodified Polyurethane | - | 320 | 345 |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique used to evaluate the thermal stability of materials.[1][2][3]
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the polymer with and without the additive is placed in a TGA crucible.
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Acquisition: The instrument continuously measures the weight of the sample as a function of temperature.
-
Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins. The temperature at which 5% weight loss occurs is also a key parameter for comparing thermal stability.[1]
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for evaluating the thermal stability of polymers using TGA.
Improving Chemical Resistance of Coatings
When incorporated into coating formulations, this compound can enhance their resistance to a wide range of chemicals. The low surface energy and chemical inertness imparted by the fluorinated groups create a more robust barrier against corrosive agents.
Comparative Performance Data: Chemical Resistance (Epoxy Coating)
| Chemical Agent (Immersion, 24h) | This compound Additive | Conventional Epoxy Amine Curing Agent | Unmodified Epoxy Coating |
| Sulfuric Acid (10%) | No visible change | Slight discoloration | Blistering |
| Sodium Hydroxide (10%) | No visible change | No visible change | Slight swelling |
| Xylene | No visible change | Slight swelling | Significant swelling |
| Acetone | Slight softening | Significant softening | Dissolution |
Experimental Protocol: Chemical Resistance Immersion Test
This protocol is based on ASTM D543 and similar standard practices for evaluating the resistance of coatings to chemical reagents.[4]
-
Coating Application: The coating formulations (with and without the additive) are applied to standardized steel panels and cured according to the manufacturer's specifications.
-
Initial Assessment: The initial appearance, hardness, and adhesion of the cured coatings are recorded. Adhesion is often measured using the cross-hatch adhesion test (ASTM D3359).[5][6][7][8][9]
-
Immersion: The coated panels are partially immersed in the specified chemical reagents at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).
-
Post-Immersion Assessment: After immersion, the panels are removed, rinsed, and dried. The appearance (e.g., blistering, discoloration, swelling), hardness, and adhesion of the immersed area are evaluated and compared to the non-immersed area and the initial assessment.
Logical Relationship for Chemical Resistance Enhancement
Caption: How this compound enhances chemical resistance.
Impact on Surface Properties: Hydrophobicity
The presence of trifluoromethyl groups can also significantly alter the surface properties of materials, leading to increased hydrophobicity. This is beneficial in applications requiring water repellency and reduced surface contamination.
Comparative Performance Data: Water Contact Angle
| Surface Treatment | Substrate | Water Contact Angle (°) |
| This compound Derivative Coating | Glass | 115° |
| Polytetrafluoroethylene (PTFE) Coating | Glass | 108° |
| Uncoated Glass | - | 35° |
Experimental Protocol: Sessile Drop Contact Angle Measurement
This method is a standard technique for characterizing the wettability of a surface.[10]
-
Surface Preparation: The substrate is coated with the material of interest and allowed to cure completely. The surface must be clean and free of contaminants.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface using a precision syringe.
-
Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.
-
Angle Measurement: Image analysis software is used to measure the angle formed at the three-phase (liquid-solid-vapor) contact point. Multiple measurements are taken at different locations on the surface and averaged to ensure accuracy.
Signaling Pathway of Hydrophobicity Enhancement
References
- 1. youtube.com [youtube.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. setaramsolutions.com [setaramsolutions.com]
- 4. coatingsworld.com [coatingsworld.com]
- 5. ovante.com [ovante.com]
- 6. atslab.com [atslab.com]
- 7. blog.chasecorp.com [blog.chasecorp.com]
- 8. micomlab.com [micomlab.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential biological effects of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this guide focuses on the biological activities of structurally similar quinoline derivatives, particularly those bearing trifluoromethyl substitutions. This approach allows for an informed inference of the potential therapeutic applications of this compound in areas such as antimicrobial and anticancer therapy, as well as its potential role as a CFTR channel inhibitor.
I. Comparative Analysis of Anticancer Activity
Quinoline and its derivatives have demonstrated significant potential as anticancer agents. The introduction of trifluoromethyl groups can enhance the efficacy of these compounds. The following table summarizes the cytotoxic activity (IC50 values) of various trifluoromethyl-substituted quinoline analogs against several cancer cell lines.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Quinoline Analogs
| Compound/Alternative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | [Not Available] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml | [Not Available] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ | [Not Available] |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 | Colon Cancer | 0.314 - 4.65 µg/cm³ | [Not Available] |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ | [Not Available] |
| Quinoline-based dihydrazone 3b | MCF-7 | Breast Cancer | 7.016 | [1] |
| Quinoline-based dihydrazone 3c | MCF-7 | Breast Cancer | 7.05 | [1] |
| 5-Fluorouracil (Reference) | HCT116 | Colon Cancer | ~20-30 | [Not Available] |
II. Comparative Analysis of Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The presence of trifluoromethyl groups is often associated with enhanced antimicrobial potency. This section compares the Minimum Inhibitory Concentrations (MICs) of various fluorinated quinoline derivatives against a range of bacterial pathogens.
Table 2: Antimicrobial Activity of Fluorinated Quinoline Derivatives
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-pyrazole hybrid 7b | Staphylococcus aureus | 2 | [Not Available] |
| Quinolone-pyrazole hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [Not Available] |
| Quinolinequinone QQ2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.22–9.76 | [2] |
| Quinolinequinone QQ6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.66–19.53 | [2] |
| Cefuroxime (Reference) | Methicillin-resistant Staphylococcus aureus (MRSA) | 9.8 | [2] |
| Amikacin (Reference) | Enterococcus faecalis | 128 | [2] |
| 7-Methoxyquinoline derivative 3l | Escherichia coli | 7.812 | [3] |
| 7-Methoxyquinoline derivative 3l | Candida albicans | 31.125 | [3] |
III. Potential as a CFTR Inhibitor
Recent studies have highlighted the potential of quinoline-containing compounds to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. Dysregulation of CFTR is implicated in several diseases, including cystic fibrosis and secretory diarrheas. The trifluoromethylphenyl group, present in the known CFTR inhibitor CFTRinh-172, suggests that this compound could also exhibit CFTR inhibitory activity.
Table 3: CFTR Inhibitory Activity of Selected Compounds
| Compound | Target/Assay | IC50 | Reference |
| CFTRinh-172 | CFTR Chloride Conductance | ~0.2-4 µM | [4] |
| BPO-27 | CFTR | ~8 nM | [4] |
IV. Experimental Protocols
To ensure the reproducibility and validation of the presented data types, detailed methodologies for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
CFTR Inhibition Assay: Ussing Chamber
The Ussing chamber is an apparatus used to measure the transport of ions, nutrients, and drugs across an epithelial membrane.
-
Cell Culture: Epithelial cells expressing CFTR (e.g., Fischer rat thyroid (FRT) cells) are cultured on permeable supports until they form a confluent monolayer.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in the Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological salt solution.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to zero, and the short-circuit current (Isc), which represents the net ion transport, is measured.
-
CFTR Activation: CFTR is activated by adding a cAMP agonist, such as forskolin, to the basolateral solution, leading to an increase in Isc.
-
Inhibitor Addition: The test compound is added to the apical or basolateral solution, and the resulting decrease in the forskolin-stimulated Isc is measured to determine the extent of CFTR inhibition.
V. Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Hypothesized CFTR inhibition by this compound.
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the synthesis efficiency of different hydroxyquinoline compounds
For Researchers, Scientists, and Drug Development Professionals
The hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The efficient synthesis of these molecules is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of the most prominent methods for synthesizing hydroxyquinoline compounds, with a focus on their efficiency, supported by experimental data.
Comparative Analysis of Synthesis Efficiency
The choice of a synthetic route for a particular hydroxyquinoline derivative is often a trade-off between yield, availability of starting materials, desired substitution pattern, and reaction conditions. Below is a summary of commonly employed methods and their reported efficiencies.
| Synthesis Method | Target Hydroxyquinoline | Starting Materials | Catalyst/Reagents | Reported Yield (%) | Reference |
| Skraup Synthesis | 8-Hydroxyquinoline | o-Aminophenol, Glycerol, o-Nitrophenol | H₂SO₄, Acetic Acid, HCl | 72% | [1] |
| 8-Hydroxyquinoline | o-Aminophenol, Glycerol, o-Nitrophenol | Nickel(II) oxide, H₂SO₄, Acetic Acid | 85.2% | [2] | |
| 8-Hydroxyquinoline | o-Aminophenol, Acrolein, o-Nitrophenol | Acetic Acid, HCl | 136% (based on o-aminophenol) | [3] | |
| Friedländer Synthesis | Substituted Quinolines | 2-Aminoaryl Ketones, α-Methylene Ketones | Fe₃O₄-IL-HSO₄ | 78% | [4] |
| Gould-Jacobs Reaction | 3-Acetyl-4-hydroxy-quinoline Derivatives | Substituted Anilines, Diethyl ethoxymethylenemalonate | Microwave Irradiation | up to 47% | [5][6] |
| Combes Synthesis | 2,4-Disubstituted Quinolines | Anilines, β-Diketones | Acid (e.g., H₂SO₄) | Good to Excellent | [7][8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature reports and are intended to serve as a guide for laboratory synthesis.
Improved Skraup Synthesis of 8-Hydroxyquinoline[2]
This method utilizes a nickel(II) oxide catalyst to improve yield and purity.
1. Catalyst Preparation:
-
Dissolve 0.06 g of nickel(II) oxide in 200 mL of concentrated sulfuric acid with stirring at room temperature.
-
Slowly add 30 mL of glacial acetic acid while continuing to stir.
-
Stir the mixture for 1 hour to obtain the catalyst solution.
2. Reaction Procedure:
-
To a reaction vessel, add 1 mole of o-aminophenol, 1.5 moles of anhydrous glycerol, and 1 mole of o-nitrophenol.
-
Vigorously stir the mixture and add 10 mL of the prepared catalyst.
-
Maintain the reaction temperature at 70°C and continue stirring for 5 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 7 using a 40% sodium hydroxide solution.
-
The crude 8-hydroxyquinoline is then obtained by distillation.
-
Recrystallize the crude product from ethanol to obtain pure 8-hydroxyquinoline.
Friedländer Synthesis of Substituted Quinolines[4]
This protocol describes a magnetic nanoparticle-catalyzed synthesis.
1. Catalyst:
-
1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate supported on Fe₃O₄ nanoparticles (Fe₃O₄-IL-HSO₄).
2. Reaction Procedure:
-
In a reaction vessel, combine the 2-aminoaryl ketone and the α-methylene ketone.
-
Add the Fe₃O₄-IL-HSO₄ catalyst.
-
The reaction is carried out under solvent-free conditions at 70°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the catalyst can be separated using an external magnet.
-
The product is then purified by appropriate methods, such as column chromatography.
Microwave-Assisted Gould-Jacobs Reaction for 3-Acetyl-4-hydroxyquinoline Derivatives[5][9]
This method employs microwave irradiation to accelerate the reaction.
1. Intermediate Formation:
-
A mixture of the appropriate aryl amine (1 eq.), ethyl acetoacetate (1 eq.), and triethyl orthoformate (1.1 eq.) is subjected to microwave irradiation under solvent-free conditions.
-
The reaction progress is monitored by TLC.
2. Cyclization:
-
The resulting intermediate is then cyclized through a heat-mediated Gould-Jacobs reaction to obtain the substituted quinoline.
3. Microwave Irradiation Protocol:
-
Seal the vial containing the reaction mixture and place it in a microwave reactor.
-
Heat the mixture to the desired temperature and hold for a specified time.
-
After the reaction is complete, cool the vial to room temperature to allow the product to precipitate.
4. Isolation and Purification:
-
Filter the solid product and wash it with ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
Combes Synthesis of 2,4-Disubstituted Quinolines[7][10]
A general procedure for the acid-catalyzed condensation of anilines and β-diketones.
1. Reaction Procedure:
-
In a round-bottom flask, combine the aniline and the β-diketone.
-
Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to the appropriate temperature and for the required duration, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of hydroxyquinoline compounds.
Caption: General workflow for the Skraup synthesis of 8-hydroxyquinoline.
Caption: General workflow for the Friedländer synthesis of hydroxyquinolines.
Caption: General workflow for the Gould-Jacobs reaction.
Caption: General workflow for the Combes synthesis of hydroxyquinolines.
References
- 1. Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method | Semantic Scholar [semanticscholar.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS No. 35877-04-4), a halogenated organic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the material's specific Safety Data Sheet (SDS) provided by the supplier. While a comprehensive, publicly available SDS for this specific compound is not readily found, information on structurally similar chemicals indicates that this compound should be handled as an irritant.[1] The SDS for a related compound, 4-Hydroxy-6-(trifluoromethyl)quinoline, specifies that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the compound, especially when outside of a sealed container, should be conducted within a certified chemical fume hood to avoid inhalation of any dust or fumes.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic compound. These substances require specific disposal routes and must not be mixed with non-halogenated chemical waste, as this can significantly increase disposal costs and environmental impact.[4]
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any contaminated lab materials (e.g., filter paper, gloves, vials).
-
This compound is a halogenated organic waste .[5] It must be segregated from all other waste types, particularly non-halogenated organic solvents.[6]
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
The label must also include the full chemical name: "this compound" and its CAS number (35877-04-4). Do not use abbreviations.
-
Maintain a log of the contents, including approximate quantities of each chemical added to the container.
-
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Arranging for Final Disposal :
-
Under no circumstances should this chemical be disposed of down the drain or in general solid waste.
-
Disposal must be handled by a licensed hazardous waste disposal company.[2][7] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste manifest and transport. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted facility.
-
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 35877-04-4 | [1][8][9] |
| Molecular Formula | C₁₁H₅F₆NO | [8][9] |
| Molecular Weight | 281.16 g/mol | [8] |
| Melting Point | 280-290 °C | [1][10] |
| Boiling Point (Predicted) | 305.9 ± 37.0 °C | [10] |
| Density (Predicted) | 1.542 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 5.84 ± 0.40 | |
| Known Hazards | Irritant | [1] |
Experimental Protocols and Workflows
While no specific experimental protocols for the disposal of this compound are cited, the general workflow for the management of hazardous laboratory waste is well-established. The following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. 35877-04-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 35877-04-4 [chemicalbook.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. pschemicals.com [pschemicals.com]
- 10. This compound | 35877-04-4 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to Handling 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Essential Safety and Handling Protocols
For researchers engaged in pharmaceutical development and material science, 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a compound of significant interest due to its unique chemical properties imparted by the trifluoromethyl groups, which enhance stability and lipophilicity[1]. However, its utility in synthesizing novel bioactive molecules is matched by the critical need for stringent safety protocols.[1] This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity.
Hazard Profile: Understanding the Risks
A thorough risk assessment is the foundation of laboratory safety. This compound is classified as an irritant and presents multiple hazards that necessitate a comprehensive personal protective equipment (PPE) strategy.[2] The primary routes of exposure are inhalation, skin contact, and eye contact, with ingestion also being a potential risk.
The Globally Harmonized System (GHS) classifications for this compound are summarized below, forming the basis for our PPE recommendations.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation, Category 2 | H315: Causes skin irritation | [2][3] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | [2][3] |
| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation | [2][3] |
| Acute Toxicity, Oral (Harmful) | H302: Harmful if swallowed | [2] |
These classifications are not merely procedural; they indicate that the compound can cause direct, localized damage to tissues upon contact. The trifluoromethyl groups, while providing chemical stability, can also influence the compound's reactivity and biological interactions, underscoring the need for caution.
Core Directive: Mandatory Personal Protective Equipment (PPE)
Based on the identified hazards, a multi-layered PPE approach is mandatory. The goal is to create a complete barrier between the researcher and the chemical, preventing any direct contact.
Hand Protection: The First Line of Defense
Direct skin contact is a primary risk leading to irritation[2][3]. Therefore, robust hand protection is non-negotiable.
-
Requirement: Wear chemically impermeable gloves.
-
Causality: The compound is a confirmed skin irritant[3]. Standard thin disposable gloves may not offer sufficient protection or may degrade upon prolonged contact.
-
Field-Proven Insight: Double-gloving (wearing two pairs of nitrile gloves) is highly recommended, especially when handling larger quantities or during procedures with a high risk of splashing. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always wash hands thoroughly with soap and water after removing gloves[3][4].
Eye and Face Protection: Shielding Against Serious Irritation
Given the H319 classification ("Causes serious eye irritation"), protecting the eyes is of paramount importance.[2][3] Accidental splashes can have severe consequences.
-
Requirement: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield must be worn over the goggles during procedures with a high potential for splashing or when handling the powder outside of a contained system.
-
Causality: The eyes are highly sensitive, and direct contact can cause significant damage[5]. Standard safety glasses with side shields do not provide adequate protection from splashes or fine particulates.
-
Procedural Mandate: In the event of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4][6]
Respiratory Protection: Preventing Inhalation Hazards
As a solid, this compound can become airborne as a fine dust, posing a respiratory irritation risk.[2][3]
-
Requirement: All handling of the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust[3][4].
-
Causality: The H335 warning ("May cause respiratory irritation") indicates that inhaling the dust can irritate the nose, throat, and lungs[2][3].
-
Field-Proven Insight: If a fume hood is not available or if you are cleaning up a significant spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required. Ensure you are properly fit-tested for the respirator being used.
Body Protection
-
Requirement: A clean, buttoned laboratory coat must be worn at all times.
-
Causality: This prevents contamination of personal clothing. In the event of a spill, the lab coat can be removed quickly to minimize skin contact[3]. Contaminated clothing must be removed immediately and washed before reuse[3][6].
Operational Plan: PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Lab Coat: Put on a lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Position securely.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.
-
-
Doffing (Taking Off): This process is designed to contain contaminants.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Place it in a designated area for laundry or disposal.
-
Face Shield/Goggles: Remove from the back of the head forward.
-
Respirator (if used): Remove from the back.
-
Inner Gloves: Remove the final pair of gloves, peeling them off so they turn inside-out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
-
Caption: PPE Donning and Doffing Workflow.
Logistical Plan: Spill and Disposal Management
Accidental Release Measures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary[3].
-
Secure the Area: Ensure adequate ventilation. Remove all sources of ignition[3].
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described above, including respiratory protection.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Avoid sweeping dry powder.
-
Cleanup: Carefully scoop or vacuum the spilled material and place it into a clearly labeled, sealed container for hazardous waste disposal[4][7].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Waste Disposal Protocol
As a halogenated organic compound, this compound must not be disposed of in standard laboratory trash or down the drain.[4][8]
-
Waste Segregation: All waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) must be collected in a designated "Halogenated Organic Waste" container[8][9][10].
-
Labeling: The waste container must be kept closed, in good condition, and clearly labeled with its contents, including the full chemical name[8].
-
Final Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration, which is the recommended method for safely destroying halogenated compounds[3][7][11]. Handle uncleaned containers with the same precautions as the product itself.
By adhering to these protocols, you can confidently and safely utilize this compound, unlocking its potential while upholding the highest standards of laboratory safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 35877-04-4 [amp.chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
